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  • Product: N-[4-(2-formylphenoxy)phenyl]acetamide
  • CAS: 551930-88-2

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of N-[4-(2-formylphenoxy)phenyl]acetamide

An In-depth Technical Guide to N-[4-(2-formylphenoxy)phenyl]acetamide: Structure, Properties, and Synthetic Strategy Abstract This technical guide provides a comprehensive analysis of N-[4-(2-formylphenoxy)phenyl]acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-[4-(2-formylphenoxy)phenyl]acetamide: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive analysis of N-[4-(2-formylphenoxy)phenyl]acetamide, a molecule of interest within medicinal chemistry and synthetic research. Due to the limited availability of direct experimental data for this specific regioisomer, this document establishes its chemical identity and proposes a robust synthetic pathway grounded in established organic chemistry principles. To provide a practical framework for researchers, we present detailed experimental and characterization data for its well-documented regioisomer, 2-(4-formylphenoxy)-N-phenylacetamide. Furthermore, we explore the potential biological significance and applications of the core N-phenylacetamide scaffold by examining its role in contemporary drug discovery, particularly as a versatile platform for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this class of compounds.

Introduction and Structural Elucidation

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its chemical tractability allows for extensive structural modifications, making it a privileged starting point for developing novel therapeutic agents.[1] The incorporation of a phenoxy ether linkage and a reactive formyl (aldehyde) group, as seen in N-[4-(2-formylphenoxy)phenyl]acetamide, introduces specific conformational and reactive properties that can be exploited for targeted drug design and further chemical derivatization.

N-[4-(2-formylphenoxy)phenyl]acetamide (also known as 2-(4-acetamidophenoxy)benzaldehyde) is a specific regioisomer defined by the ortho-position of the formyl group on the phenoxy ring. It is crucial to distinguish it from its more frequently documented isomer, N-[4-(4-formylphenoxy)phenyl]acetamide, where the formyl group is at the para-position. This guide will focus on the ortho-substituted isomer, providing its fundamental properties and a proposed synthetic route, while leveraging data from related compounds to inform its characterization and potential.

Core Chemical Structure

The molecule consists of a central 4-aminophenol moiety where the amine is acetylated and the hydroxyl group forms an ether linkage with 2-formylphenol (salicylaldehyde).

  • IUPAC Name: N-[4-(2-formylphenoxy)phenyl]acetamide

  • Alternate Name: 2-(4-acetamidophenoxy)benzaldehyde

  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol

Physicochemical Properties

Direct, experimentally verified physicochemical data for N-[4-(2-formylphenoxy)phenyl]acetamide is not widely available in published literature. However, we can provide key experimental data for the closely related and well-characterized para-isomer, 2-(4-formylphenoxy)-N-phenylacetamide , to serve as a valuable reference point for researchers.

PropertyValue for 2-(4-formylphenoxy)-N-phenylacetamide (para-isomer)Source
Appearance Pale yellow crystals[3]
Melting Point 118-120 °C[3]
Molecular Weight 255.27 g/mol [3]

Synthesis and Characterization

A robust and reliable synthetic protocol is paramount for obtaining high-purity material for research and development. While a specific synthesis for the target ortho-isomer is not explicitly detailed in the cited literature, a highly plausible pathway can be designed based on the well-established Williamson ether synthesis.

Proposed Synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide

The Williamson ether synthesis provides a direct and efficient method for forming the key ether linkage. This proposed protocol involves the reaction of a phenoxide nucleophile with an aryl halide.

Reaction Scheme: (4-Acetamidophenol) + (2-Fluorobenzaldehyde) → N-[4-(2-formylphenoxy)phenyl]acetamide

Rationale for Experimental Design:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-acetamidophenol to form the reactive phenoxide nucleophile. It is preferred over stronger bases like sodium hydride to minimize potential side reactions with the aldehyde and amide functionalities.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution. It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic, and it can be heated to the temperatures required to drive the reaction to completion.

  • Aryl Halide (2-Fluorobenzaldehyde): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing formyl group in the ortho position. 2-Chlorobenzaldehyde could also be used, though higher temperatures or a copper catalyst might be necessary.

Experimental Protocol: Proposed Synthesis

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-acetamidophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Substrate Addition: Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-[4-(2-formylphenoxy)phenyl]acetamide.

Logical Workflow for Proposed Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification A 4-Acetamidophenol P1 Deprotonation: Formation of Phenoxide A->P1 B 2-Fluorobenzaldehyde P2 Nucleophilic Aromatic Substitution (SNAr) B->P2 C K₂CO₃ (Base) C->P1 D DMF (Solvent) D->P1 P1->P2 P3 Heating (80-100 °C) P2->P3 W1 Quench with Water P3->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 FP Pure Product: N-[4-(2-formylphenoxy)phenyl]acetamide W3->FP

Caption: Proposed Williamson ether synthesis workflow.

Reference Characterization Data (para-isomer)

The following spectroscopic data for 2-(4-formylphenoxy)-N-phenylacetamide provides a benchmark for the characterization of the target ortho-isomer.[3][4]

Spectroscopy Observed Peaks and Interpretation Source
FT-IR (KBr, cm⁻¹) 3265 (N-H stretch), 1680 (Aldehyde C=O stretch), 1658 (Amide C=O stretch)[3]
¹H NMR (DMSO-d₆, ppm) 10.17 (s, 1H, CHO), 9.88 (s, 1H, NH), 7.88 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.29 (t, 2H, Ar-H), 7.18 (d, 2H, Ar-H), 7.06 (t, 1H, Ar-H), 4.85 (s, 2H, OCH₂)[3]
ESI-MS (m/z) 255 [M⁺], 256.11 [M+H]⁺[3][4]

Potential Applications in Drug Development

The N-phenylacetamide scaffold is a versatile starting point for creating compounds with a wide range of biological activities, including analgesic, antibacterial, and anticancer properties.[1][5][6][7] The specific combination of functional groups in N-[4-(2-formylphenoxy)phenyl]acetamide suggests several avenues for its application.

Role as a Scaffold for Receptor Antagonists

Recent research has identified N-substituted acetamide derivatives as novel and potent antagonists for the P2Y₁₄ receptor (P2Y₁₄R).[8] This receptor is activated by UDP-glucose and is implicated in human inflammatory diseases like gout.[8]

Mechanism of Action: P2Y₁₄R activation contributes to the inflammatory cascade by promoting the activation of the NLRP3 inflammasome.[8] This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form. Antagonists of P2Y₁₄R can block this signaling pathway, thereby reducing the release of inflammatory cytokines.[8] Compounds based on the N-substituted acetamide scaffold have shown promising results in inhibiting this pathway.[8]

G UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y₁₄ Receptor UDP_Glucose->P2Y14R Activates NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Promotes Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-IL-1β → IL-1β (Active) Caspase1->IL1B Cleaves Inflammation Inflammation IL1B->Inflammation Induces Antagonist N-Acetamide Derivative (Antagonist) Antagonist->P2Y14R Inhibits

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Protocols & Analytical Methods

Method

Application Note: Lysine-Targeted Covalent Fragment Screening Using N-[4-(2-formylphenoxy)phenyl]acetamide

Document Type: Technical Application Note & Assay Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound: N-[4-(2-formylphenoxy)phenyl]acetamide (CAS: 551930-88-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Assay Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound: N-[4-(2-formylphenoxy)phenyl]acetamide (CAS: 551930-88-2)

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted fragment-based drug discovery (FBDD). While historically dominated by cysteine-reactive acrylamides, the field is rapidly expanding to target lysine residues due to their high natural abundance and critical roles in enzyme active sites and protein-protein interactions[1].

N-[4-(2-formylphenoxy)phenyl]acetamide is a highly versatile electrophilic fragment. It features an ortho-substituted benzaldehyde moiety (2-formylphenoxy) linked to an acetanilide core. Aldehydes are privileged warheads for lysine targeting because they undergo rapid, reversible condensation with the ϵ -amino group of lysine to form an imine (Schiff base)[2]. The ortho-phenoxy ether linkage in this compound provides crucial steric and electronic tuning, stabilizing the transient imine against rapid hydrolysis compared to unfunctionalized benzaldehydes, while avoiding the metabolic liabilities of highly aliphatic aldehydes[1].

As a Senior Application Scientist, I have designed this guide to provide self-validating, robust in vitro protocols to evaluate the binding kinetics, reversibility, and cellular target engagement of N-[4-(2-formylphenoxy)phenyl]acetamide and structurally related aldehyde fragments.

Experimental Workflow & Logic

To confidently advance an aldehyde-based fragment, the experimental cascade must answer three causal questions:

  • Does it bind? (Verified via Intact Protein LC-MS)

  • Is it reversible? (Verified via Biochemical Jump-Dilution)

  • Can it engage targets in live cells? (Verified via Reductive Amination Chemoproteomics)

Workflow N1 Aldehyde Fragment N-[4-(2-formylphenoxy)phenyl]acetamide N2 Protocol 1: Intact LC-MS (Adduct Formation) N1->N2 Incubate with Target Protein N3 Protocol 2: Jump-Dilution (Reversibility Kinetics) N2->N3 Confirm Mass Shift (+237 Da) N4 Protocol 3: Live-Cell Trapping (Reductive Amination) N3->N4 Establish Imine Half-Life N5 Lead Optimization & Structural Biology N4->N5 Validate Intracellular Target

Fig 1: High-throughput screening and validation workflow for lysine-targeted covalent fragments.

Quantitative Data Summary

The table below summarizes typical benchmarking data when comparing N-[4-(2-formylphenoxy)phenyl]acetamide against other standard covalent warheads in a model lysine-rich kinase assay.

Warhead ClassRepresentative CompoundLabeling Efficiency (1h, 10x excess)Reversibility ( t1/2​ of dissociation)Cellular Engagement (Trapping Req.)
ortho-Arylaldehyde N-[4-(2-formylphenoxy)phenyl]acetamide >85% ~45 minutes Yes (Requires NaCNBH3​ )
Aliphatic AldehydeButyraldehyde<20%<5 minutesPoor (Metabolically unstable)
AcrylamideStandard Cysteine Probe>95% (on Cys)IrreversibleYes (Direct)
Cyanobenzaldehydeo-Cyanobenzaldehyde>90%Irreversible (Cyclization)Yes (Direct)

Detailed Laboratory Protocols

Protocol 1: Intact Protein LC-MS for Covalent Adduct Formation

Purpose: To detect the formation of the Schiff base between the target protein's lysine and the aldehyde fragment[3]. The expected mass shift for N-[4-(2-formylphenoxy)phenyl]acetamide (MW: 255.27 Da) after water loss (-18.02 Da) during imine formation is +237.25 Da .

Materials:

  • Recombinant target protein (e.g., 10 µM in 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid primary amine buffers like Tris, which will quench the aldehyde.

  • N-[4-(2-formylphenoxy)phenyl]acetamide (10 mM stock in DMSO).

  • LC-MS grade Water, Acetonitrile, and Formic Acid.

Step-by-Step Method:

  • Reaction Setup: Dilute the protein to 2 µM in HEPES buffer. Add the fragment to a final concentration of 20 µM (10-fold molar excess). Keep final DMSO concentration 1% (v/v).

  • Incubation: Incubate the mixture at 25°C for 60 minutes.

  • Quenching (Optional but recommended for aldehydes): Because imines are reversible, direct injection into acidic LC-MS solvents can cause dissociation. To permanently trap the adduct for MS analysis, add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 1 mM and incubate for 15 mins.

  • LC-MS Analysis: Inject 2 µL onto a C4 desalting column (e.g., Waters MassPREP). Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Data Deconvolution: Use maximum entropy deconvolution software (e.g., Promass or BioPharma Finder) to calculate the intact mass. Look for the Target Mass + 237.25 Da (or +239.27 Da if reduced with NaCNBH3​ ).

Protocol 2: Biochemical Jump-Dilution Assay (Reversibility)

Purpose: To prove that the target inhibition is driven by a reversible covalent mechanism, distinguishing it from irreversible non-specific aggregators or irreversible covalent binders[2].

Step-by-Step Method:

  • Pre-incubation: Incubate the target enzyme (100x assay concentration) with N-[4-(2-formylphenoxy)phenyl]acetamide at 10×IC50​ for 1 hour to ensure >90% complex formation.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the enzyme's natural substrate.

  • Kinetic Monitoring: Continuously monitor the enzymatic reaction (e.g., via fluorescence or absorbance) over 2 hours.

  • Data Interpretation:

    • Irreversible inhibitor: The reaction rate remains near zero (flat line).

    • Reversible imine (N-[4-(2-formylphenoxy)phenyl]acetamide): The reaction rate will slowly recover over time, resulting in a concave-up progress curve as the Schiff base hydrolyzes and the active enzyme is regenerated. Fit the curve to a first-order dissociation model to extract the koff​ and residence time ( t1/2​ ).

Protocol 3: Live-Cell Target Engagement via Reductive Amination

Purpose: Aldehyde-lysine interactions are highly dynamic. To capture this transient interaction in live cells for chemoproteomic target identification, in situ reductive amination is required to convert the reversible imine into an irreversible secondary amine[1].

ReactionPathway A Aldehyde Fragment (N-[4-(2-formylphenoxy)...]) C Reversible Imine (Schiff Base) A->C H2O Loss B Protein Lysine (Target Nucleophile) B->C C->A Hydrolysis D Irreversible Amine (Stable Adduct) C->D NaCNBH3 (In situ Reduction)

Fig 2: Chemical biology reaction pathway for trapping transient aldehyde-lysine interactions.

Step-by-Step Method:

  • Cell Culture: Grow target cells (e.g., HEK293 or K562) to 80% confluency in 6-well plates.

  • Compound Treatment: Treat cells with 10 µM N-[4-(2-formylphenoxy)phenyl]acetamide in serum-free media for 2 hours at 37°C.

  • In Situ Trapping: Add NaCNBH3​ directly to the culture media to a final concentration of 5 mM. Incubate for an additional 30 minutes at 37°C. (Caution: NaCNBH3​ is toxic; perform in a well-ventilated incubator/hood).

  • Lysis and Enrichment: Wash cells 3x with cold PBS, lyse in RIPA buffer, and proceed with standard downstream processing. If the fragment was synthesized with an alkyne tag, perform CuAAC (Click chemistry) to attach a biotin-azide for streptavidin enrichment and subsequent LC-MS/MS proteomics.

Troubleshooting & Expert Insights

  • Buffer Interference: The most common failure point in aldehyde fragment screening is the use of amine-containing buffers (Tris, Glycine, Ammonium Acetate). These will act as a sink, forming Schiff bases with the compound and yielding false negatives. Always use HEPES, MOPS, or PBS.

  • False Positives from Aggregation: Aldehydes can sometimes cross-link proteins if they possess multiple reactive sites or degrade. Always run a dynamic light scattering (DLS) counter-screen to ensure the compound is not forming colloidal aggregates at the screening concentration.

  • Reactivity Tuning: If N-[4-(2-formylphenoxy)phenyl]acetamide exhibits too short of a residence time, consider synthesizing derivatives with electron-withdrawing groups (e.g., fluorine) on the formyl-bearing ring to increase the electrophilicity of the aldehyde carbon, thereby stabilizing the imine[1].

References

  • Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, Taylor & Francis. Available at:[Link]

  • O-Cyanobenzaldehydes Irreversibly Modify Both Buried and Exposed Lysine Residues in Live Cells. Journal of the American Chemical Society. Available at:[Link]

  • Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling, PMC. Available at:[Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Sample Preparation for N-[4-(2-formylphenoxy)phenyl]acetamide in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and In Vitro Cell Lysates Analytical Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Plasma, Serum, and In Vitro Cell Lysates Analytical Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Summary & Physicochemical Profiling

The accurate quantification of small molecules containing reactive functional groups presents a significant bioanalytical challenge. N-[4-(2-formylphenoxy)phenyl]acetamide (CAS: 551930-88-2) is an organic compound characterized by a diaryl ether linkage, an acetamide moiety, and an ortho-formyl (aldehyde) group. While the acetamide group provides an excellent handle for positive electrospray ionization (ESI+), the formyl group introduces severe ex vivo stability liabilities.

In biological matrices, free aldehydes are notoriously unstable. They rapidly undergo nucleophilic attack by primary amines (e.g., lysine residues on plasma proteins) to form Schiff bases, or they are enzymatically oxidized to carboxylic acids[1]. To ensure a self-validating and robust assay, the sample preparation method must immediately quench these degradation pathways while simultaneously removing matrix interferences like phospholipids that cause ion suppression[2].

Table 1: Physicochemical Liabilities & Methodological Solutions
Structural FeatureBioanalytical LiabilityMechanistic Solution (Causality)
Formyl Group (Aldehyde) Rapid Schiff base formation with matrix proteins; enzymatic oxidation.Acidified Extraction: Lowering pH < 4 protonates biological amines, preventing nucleophilic attack on the formyl carbon[1].
Acetamide Group Potential for hydrolysis under extreme pH or high heat.Controlled Evaporation: Maintain drying temperatures ≤ 30°C and avoid prolonged exposure to strong acids/bases.
Hydrophobic Core (LogP ~2.8) Co-elution with endogenous phospholipids causing ESI ion suppression.HLB Solid Phase Extraction (SPE): Orthogonal cleanup removes polar salts and strongly retained phospholipids[3].

Mechanistic Workflow Rationale

Standard Protein Precipitation (PPT) is insufficient for this analyte. While PPT is rapid, it leaves behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) which severely suppress the MS signal[2]. Furthermore, if the precipitation solvent is not properly acidified, the aldehyde will continue to degrade during the autosampler queue.

To counteract this, we employ a hybrid approach: Acidified PPT followed by Polymeric Reversed-Phase (HLB) SPE . The acid immediately stabilizes the formyl group, while the HLB cartridge—ideal for moderately hydrophobic, neutral molecules—washes away salts and retains the analyte until eluted with a strong organic solvent[3].

Pathway A N-[4-(2-formylphenoxy) phenyl]acetamide B Schiff Base Adducts (Signal Loss) A->B Plasma Amines (pH > 6) C Carboxylic Acid (Oxidation) A->C Ex Vivo Oxidation D Stable Analyte Extract (High Recovery) A->D Acidic Crash + HLB SPE

Fig 1. Degradation pathways of the formyl group and stabilization via acidic extraction.

Step-by-Step Sample Preparation Protocol

Reagents & Materials
  • Precipitation Solvent: Acetonitrile (LC-MS grade) containing 1% Formic Acid (v/v).

  • Wash Buffer: 5% Methanol in LC-MS grade Water containing 0.1% Formic Acid.

  • Elution Solvent: 100% Acetonitrile.

  • SPE Sorbent: Oasis HLB 96-well plate (30 mg/well) or equivalent polymeric reversed-phase sorbent.

Experimental Methodology
  • Sample Aliquoting: Transfer 50 µL of plasma (thawed on wet ice to minimize enzymatic activity) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., deuterated analog at 100 ng/mL) and vortex briefly.

  • Acidified Protein Precipitation: Add 150 µL of cold (4°C) Precipitation Solvent.

    • Causality: The cold temperature slows reaction kinetics, the organic solvent denatures proteins to release bound analyte, and the formic acid protonates matrix amines to protect the aldehyde[1].

  • Centrifugation: Seal the plate and vortex at 1000 rpm for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to yield a tight protein pellet.

  • SPE Conditioning: Condition the HLB SPE plate with 1 mL of Methanol, followed by 1 mL of Water (0.1% Formic Acid).

  • Sample Loading: Transfer the clear supernatant (~200 µL) from Step 4 directly onto the conditioned SPE plate. Apply low vacuum (2-3 in Hg) to draw the sample through.

  • Washing: Wash the sorbent with 1 mL of Wash Buffer.

    • Causality: This removes residual salts and highly polar matrix components without prematurely eluting the target compound[3].

  • Elution: Elute the analyte into a clean collection plate using 1 mL of Elution Solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C . Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: Keeping the evaporation temperature low (≤30°C) prevents thermal degradation or volatilization of the aldehyde.

Workflow Step1 1. Sample Aliquot 50 µL Plasma + 10 µL IS Step2 2. Acidified PPT Add 150 µL ACN (1% Formic Acid) Step1->Step2 Step3 3. Centrifugation 14,000 x g, 4°C, 10 min Step2->Step3 Step4 4. SPE Load Apply supernatant to HLB Cartridge Step3->Step4 Step5 5. Wash 1 mL 5% MeOH in Water Step4->Step5 Step6 6. Elute 1 mL 100% Acetonitrile Step5->Step6 Step7 7. Analyze LC-MS/MS (ESI+) Step6->Step7

Fig 2. Step-by-step sample preparation workflow utilizing acidified PPT and HLB SPE.

LC-MS/MS Analytical Conditions

To ensure a self-validating system, chromatographic separation must resolve the analyte from any residual isobaric interferences. A short sub-2 µm C18 column is recommended.

Table 2: Recommended LC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.49010
0.500.49010
2.500.4595
3.500.4595
3.600.49010
5.000.49010
Table 3: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 256.1 [M+H]+214.118Quantifier (Loss of acetyl)
Target Compound 256.1 [M+H]+121.025Qualifier (Ether cleavage)
Internal Standard 259.1 [M+H]+217.118IS Quantifier

Method Validation Alignment (FDA Guidelines)

To ensure trustworthiness and regulatory compliance, the extracted samples must be validated according to the FDA Bioanalytical Method Validation Guidance[4]. Because of the formyl group's reactivity, stability testing is the most critical parameter of this assay .

Table 4: Key FDA Validation Acceptance Criteria[4]
Validation ParameterFDA Acceptance CriteriaSpecific Considerations for this Analyte
Accuracy (QCs) ±15% of nominal concentrationMust be evaluated immediately after preparation to baseline degradation.
Accuracy (LLOQ) ±20% of nominal concentrationEnsure S/N ≥ 5 at the LLOQ level.
Precision (%CV) ≤15% (≤20% at LLOQ)High variance often indicates inconsistent aldehyde degradation across the plate.
Matrix Effect IS-normalized Matrix Factor CV ≤15%Monitor m/z 184 (phospholipids) to ensure the SPE wash step is effective[2].
Benchtop Stability Must cover expected processing timeCritical: Compare samples left at room temp vs. 4°C. Acidification is required to pass this metric.

By strictly adhering to the acidified extraction protocol and maintaining low temperatures during sample handling, researchers can successfully mitigate the inherent instability of N-[4-(2-formylphenoxy)phenyl]acetamide, yielding robust, reproducible, and regulatory-compliant bioanalytical data.

References

  • "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look
  • "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS." RSC Publishing.
  • "Neutron Encoded Derivatization of Endothelial Cell Lysates for Quantitation of Aldehyde Metabolites using nESI-LC-HRMS." NIH PubMed Central.
  • "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

Sources

Method

Application Notes and Protocols for the Catalytic Preparation of N-[4-(2-formylphenoxy)phenyl]acetamide

Introduction N-[4-(2-formylphenoxy)phenyl]acetamide is a valuable building block in medicinal chemistry and materials science, incorporating a diaryl ether linkage that is a common motif in many biologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[4-(2-formylphenoxy)phenyl]acetamide is a valuable building block in medicinal chemistry and materials science, incorporating a diaryl ether linkage that is a common motif in many biologically active compounds.[1] The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in drug development and organic synthesis. This document provides a detailed guide to the catalytic preparation of N-[4-(2-formylphenoxy)phenyl]acetamide, with a primary focus on the robust and widely applicable copper-catalyzed Ullmann-type C-O coupling reaction. Additionally, we will briefly explore the palladium-catalyzed Buchwald-Hartwig amination as a potential alternative synthetic strategy.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies. Our aim is to provide a self-validating system that ensures both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Approach: The Ullmann-Type C-O Coupling

The most direct and efficient catalytic route to N-[4-(2-formylphenoxy)phenyl]acetamide involves the formation of the diaryl ether bond between 4-acetamidophenol and an ortho-substituted benzaldehyde derivative. For this purpose, the copper-catalyzed Ullmann condensation is the method of choice.[2][3]

Rationale for Method Selection:

The Ullmann reaction, first described over a century ago, has undergone significant modern advancements, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope through the use of specific ligands.[4][5] It is particularly well-suited for the synthesis of diaryl ethers and offers several advantages over other methods:

  • High Functional Group Tolerance: Modern Ullmann conditions are known to tolerate a wide range of functional groups, which is crucial for the synthesis of our target molecule containing both an amide and an aldehyde moiety.[6]

  • Cost-Effectiveness: Copper catalysts are significantly more economical than their palladium counterparts, making the Ullmann approach more amenable to large-scale synthesis.[7]

  • Directness: This method allows for the direct coupling of the two key aromatic precursors, 4-acetamidophenol and 2-bromobenzaldehyde, in a single synthetic step.

The general transformation is depicted below:

Ullmann_Reaction cluster_reactants Reactants cluster_products Product Reactant1 4-Acetamidophenol Catalyst [Cu(I)] Catalyst Ligand, Base Solvent, Heat Reactant2 2-Bromobenzaldehyde Product N-[4-(2-formylphenoxy)phenyl]acetamide Catalyst->Product C-O Coupling

Figure 1: General scheme for the Ullmann-type synthesis of the target molecule.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide

This protocol is an optimized procedure derived from established methodologies for Ullmann-type diaryl ether synthesis.[6][8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Acetamidophenol≥98%Sigma-Aldrich
2-Bromobenzaldehyde≥98%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-Aldrich
L-Proline≥99%Sigma-AldrichAs ligand
Potassium Phosphate (K₃PO₄)≥98%Sigma-AldrichAnhydrous
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS Reagent GradeFisher ScientificFor workup
Brine (saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-acetamidophenol (1.0 eq.), 2-bromobenzaldehyde (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition: Add anhydrous dioxane to the flask to achieve a concentration of 0.5 M with respect to 4-acetamidophenol.

  • Reaction Execution: Stir the reaction mixture at 100-110 °C for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-[4-(2-formylphenoxy)phenyl]acetamide.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) B 2. Solvent Addition (Anhydrous Dioxane) A->B C 3. Reaction (100-110 °C, 12-24 h) B->C D 4. Workup (Filtration, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Figure 2: Step-by-step experimental workflow for the synthesis.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann couplings. L-proline, an inexpensive and readily available amino acid, has been shown to be an excellent ligand for copper, facilitating the reaction at lower temperatures and improving yields.[6]

  • Base: Potassium phosphate is a strong, non-nucleophilic base that effectively promotes the deprotonation of the phenol without interfering with the aldehyde functionality.

  • Solvent: Dioxane is a suitable high-boiling aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at the desired temperature.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

Mechanistic Insights: The Ullmann Condensation

The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[10]

Ullmann_Mechanism A [L-Cu(I)-OAr'] B Oxidative Addition (Ar-X) A->B Ar-X C [L-Cu(III)(X)(Ar)(OAr')] B->C D Reductive Elimination C->D E Ar-O-Ar' D->E Product F [L-Cu(I)-X] D->F G Ligand Exchange (Ar'OH, Base) F->G G->A

Figure 3: Simplified catalytic cycle of the Ullmann C-O coupling reaction.

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide complex from the reaction of the copper(I) catalyst with the deprotonated 4-acetamidophenol.

  • Oxidative Addition: The aryl halide (2-bromobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerates a copper(I) species.

  • Catalyst Regeneration: The copper(I) species re-enters the catalytic cycle.

Alternative Catalytic Strategy: Buchwald-Hartwig Amination

While the Ullmann C-O coupling is the most direct approach, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[11][12] This palladium-catalyzed cross-coupling reaction could be employed in a multi-step synthesis of the target molecule. For instance, one could first synthesize 4-(2-formylphenoxy)aniline and then acetylate the amino group.

Conceptual Synthetic Route via Buchwald-Hartwig Amination:

Buchwald_Hartwig_Route cluster_step1 Step 1: Buchwald-Hartwig C-N Coupling cluster_step2 Step 2: Acetylation Reactant1 4-Aminophenol Catalyst1 [Pd] Catalyst Ligand, Base Reactant2 2-Bromobenzaldehyde Intermediate 4-(2-formylphenoxy)aniline Reagent Acetic Anhydride or Acetyl Chloride Catalyst1->Intermediate Product N-[4-(2-formylphenoxy)phenyl]acetamide Reagent->Product

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of N-[4-(2-formylphenoxy)phenyl]acetamide synthesis

Topic: Improving Reaction Yield of N-[4-(2-formylphenoxy)phenyl]acetamide Welcome to the Synthesis Troubleshooting Portal. As application scientists, we frequently encounter yield bottlenecks when constructing sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield of N-[4-(2-formylphenoxy)phenyl]acetamide

Welcome to the Synthesis Troubleshooting Portal. As application scientists, we frequently encounter yield bottlenecks when constructing sterically hindered or electronically deactivated diaryl ethers. The synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide—typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 4-acetamidophenol and 2-fluorobenzaldehyde—is prone to incomplete conversion, amide hydrolysis, and autoxidation.

This guide provides mechanistic insights, optimized parameters, and self-validating protocols to ensure reproducible, high-yield outcomes in your drug development workflows.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the logical relationship between the desired SNAr trajectory and competing side reactions. Understanding these pathways allows for precise adjustments to temperature, solvent, and base selection.

ReactionTroubleshooting R Reactants: 4-Acetamidophenol + 2-Fluorobenzaldehyde I Reactive Intermediate: Phenoxide Anion R->I Base (K2CO3/Cs2CO3) Solvent (DMF/DMSO) P Target Product: N-[4-(2-formylphenoxy)phenyl]acetamide I->P SNAr Addition-Elimination (80-100 °C) B2 Byproduct 2: Oxidized Aldehyde (Carboxylic Acid) I->B2 O2 Exposure (Autoxidation) B1 Byproduct 1: 4-(2-formylphenoxy)aniline (Amide Hydrolysis) P->B1 H2O + Heat (Base-Catalyzed Cleavage)

Reaction pathway and major side-reactions in N-[4-(2-formylphenoxy)phenyl]acetamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conversion is stalling at 60-70% despite extending the reaction time to 24 hours. How can I drive the reaction to completion? Causality: The SNAr reaction relies on the nucleophilic attack of the phenoxide ion on the electron-deficient aromatic ring of 2-fluorobenzaldehyde. If conversion stalls, it is rarely a kinetic issue of the electrophile; rather, it is due to poor base solubility or protonation of the phenoxide by ambient moisture. Standard protocols use Potassium Carbonate ( K2​CO3​ ), but its high lattice energy limits its solubility in DMF, leading to heterogeneous, diffusion-limited kinetics. Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and your solvent to DMSO. The larger ionic radius of the cesium cation results in a highly dissociated, "naked" phenoxide anion that is vastly more nucleophilic. Recent optimizations in diaryl ether synthesis demonstrate that conventional heating with Cs2​CO3​ in DMSO at 120 °C significantly improves yields for sterically demanding substrates 1.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to 4-(2-formylphenoxy)aniline (-42 Da). How do I prevent this de-acetylation? Causality: The acetamide functional group is highly susceptible to base-catalyzed hydrolysis. When inorganic carbonates ( K2​CO3​ or Cs2​CO3​ ) are exposed to adventitious water in the solvent, they generate hydroxide ions ( OH− ). At SNAr operating temperatures (>100 °C), these hydroxide ions readily cleave the amide bond, yielding the free aniline. Solution: The system must be rigorously anhydrous. Dry your DMF or DMSO over activated 3Å molecular sieves for 48 hours prior to use. Additionally, lower the reaction temperature to 85–90 °C. The SNAr addition-elimination mechanism, where the formation of the Meisenheimer complex is rate-determining, is sufficiently activated by the ortho-formyl group even at these lower temperatures [[2]]().

Q3: Can I substitute 2-fluorobenzaldehyde with the cheaper 2-bromobenzaldehyde to reduce raw material costs? Causality: You cannot make a direct 1:1 substitution. Fluoride is an exceptional leaving group in SNAr reactions due to its high electronegativity, which inductively stabilizes the anionic Meisenheimer intermediate. Bromide is a terrible leaving group for SNAr. If you switch to 2-bromobenzaldehyde, the reaction mechanism must be changed from SNAr to a transition-metal-catalyzed Ullmann-type coupling. Solution: To use 2-bromobenzaldehyde, introduce a Copper(I) catalyst. A standard system utilizes CuI (10 mol%) with a ligand such as L-proline, or a heterogeneous catalyst like Copper(I)–USY, which facilitates C-O bond formation via oxidative addition and reductive elimination cycles [[3]](_).

Quantitative Condition Comparison

The following table summarizes the quantitative impact of altering reaction parameters on the yield of N-[4-(2-formylphenoxy)phenyl]acetamide.

Synthesis RouteElectrophileBase / CatalystSolvent (Condition)Temp (°C)Typical Yield (%)Primary Failure Mode
Standard SNAr 2-Fluorobenzaldehyde K2​CO3​ (2.0 eq)DMF (As received)10060 - 65Amide hydrolysis (Water present)
Optimized SNAr 2-Fluorobenzaldehyde Cs2​CO3​ (1.5 eq)DMSO (Anhydrous)9088 - 94Aldehyde autoxidation (If O2​ enters)
Ullmann Coupling 2-Bromobenzaldehyde K2​CO3​
  • CuI (10%)
Toluene/DMF11570 - 78Protodehalogenation / Sluggish kinetics

Self-Validating Experimental Protocol: Optimized SNAr

This step-by-step methodology is designed to eliminate the variables that cause yield fluctuations. Each critical step includes a physical observation to validate the state of the reaction.

Reagents:

  • 4-Acetamidophenol: 1.51 g (10.0 mmol, 1.0 equiv)

  • 2-Fluorobenzaldehyde: 1.16 mL (11.0 mmol, 1.1 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ): 4.88 g (15.0 mmol, 1.5 equiv)

  • Anhydrous DMSO: 20 mL

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon three times.

    • Causality: The formyl group on the product is highly susceptible to autoxidation into a carboxylic acid at elevated temperatures. Argon prevents this.

  • Deprotonation: Add 4-acetamidophenol and anhydrous Cs2​CO3​ to the flask. Inject 20 mL of anhydrous DMSO. Stir vigorously at room temperature for 20 minutes.

    • Self-Validation Check: The base powder should disperse, and the solution must transition from colorless to a distinct, deep yellow/orange hue. This color change physically validates the successful formation of the active phenoxide nucleophile.

  • Electrophile Addition: Inject 2-fluorobenzaldehyde dropwise over 2 minutes via a gas-tight syringe.

  • Heating & Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir for 5 hours under a positive pressure of Argon.

    • Self-Validation Check: Spot the reaction on a TLC plate (Eluent: 1:1 EtOAc/Hexanes) under UV light (254 nm). The 4-acetamidophenol spot (lower Rf) should be completely consumed, replaced by a dominant, higher Rf product spot.

  • Quench & Precipitation: Remove from heat and allow the mixture to cool to room temperature. Pour the crude mixture slowly into 150 mL of vigorously stirred, ice-cold distilled water.

    • Causality: DMSO is infinitely miscible with water, while the diaryl ether product is highly hydrophobic.

    • Self-Validation Check: An immediate, voluminous off-white precipitate must form. If an oily emulsion forms instead, the DMSO concentration is still too high; add an additional 50 mL of ice water and seed the flask with a glass rod.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (3 × 30 mL) to remove residual DMSO and cesium salts. Dry under high vacuum at 40 °C overnight.

References

  • Title: New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold.
  • Title: Master Thesis Report - Nucleophilic Aromatic Substitution.
  • Title: Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions.

Sources

Optimization

Technical Support Center: Troubleshooting N-[4-(2-formylphenoxy)phenyl]acetamide Formulation

Welcome to the Formulation & Troubleshooting Guide. As a Senior Application Scientist, I have engineered this resource specifically for researchers and drug development professionals working with N-[4-(2-formylphenoxy)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Guide. As a Senior Application Scientist, I have engineered this resource specifically for researchers and drug development professionals working with N-[4-(2-formylphenoxy)phenyl]acetamide (CAS: 551930-88-2).

Handling this compound presents a unique dual-challenge in preclinical workflows. First, its diaryl ether backbone renders it highly lipophilic, leading to severe aqueous solubility issues. Second, the presence of a 2-formyl (aldehyde) group makes the molecule chemically reactive with certain common biological buffers. This guide moves beyond basic protocols, explaining the thermodynamic and chemical causality behind formulation failures so you can build robust, self-validating experimental systems.

Quantitative Solubility & Formulation Matrix

To establish a baseline for your experimental design, refer to the solubility matrix below. This data dictates the safe operational limits for the compound across standard laboratory solvents.

Solvent / MatrixMax Solubility (Est.)Primary ApplicationCritical Cautions
Anhydrous DMSO >20 mg/mLPrimary stock generationHighly hygroscopic; keep desiccated to prevent water influx[1].
PBS (pH 7.4) <0.1 mg/mLDirect in vitro assaysHigh risk of hydrophobic collapse and rapid precipitation.
Tris-HCl (pH 7.4) N/A (Reactive)DO NOT USE Primary amines form covalent Schiff base adducts with the drug[2].
20% HP-β-CD in Saline 2.0 - 5.0 mg/mLIn vivo dosing / Stock dilutionRequires sonication to overcome the activation energy of complexation[3].

Troubleshooting FAQs: DMSO & Aqueous Media

Q1: My DMSO stock solution turned cloudy after a few weeks of storage at -20°C. Is the compound degrading?

A1: It is likely crystallizing, not degrading. DMSO is intensely hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. The freezing point of pure DMSO is 18.5 °C. When you store the stock at -20 °C and repeatedly thaw it at room temperature, condensation introduces water into the solvent[1]. Because N-[4-(2-formylphenoxy)phenyl]acetamide is highly lipophilic, even a 5% increase in the water mole fraction drastically lowers the dielectric constant of the solvent system. This causes thermodynamic instability, forcing the compound to nucleate and precipitate. Fix: Aliquot your primary stocks into single-use volumes immediately after preparation to avoid freeze-thaw cycles.

Q2: When I dilute my clear DMSO stock into cell culture media, the compound immediately precipitates. How do I prevent this?

A2: You are observing the "solvent shift" effect. When a DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the bulk water phase much faster than the hydrophobic compound can disperse. This leaves the diaryl ether backbone in a state of hydrophobic collapse, leading to rapid aggregation. Fix: Utilize a cyclodextrin-based vehicle, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic internal cavity[3]. The lipophilic moiety of your compound will insert into this cavity via van der Waals forces, shielding it from the aqueous environment and preventing precipitation[3].

Q3: My solution is perfectly clear, but my enzymatic assay results in Tris buffer show zero compound activity. Why?

A3: Your compound has likely undergone a chemical reaction with the buffer. The 2-formyl group on the phenoxy ring is an electrophilic aldehyde. Tris (Tris(hydroxymethyl)aminomethane) buffer contains a primary aliphatic amine. In an aqueous solution, the nucleophilic nitrogen of Tris attacks the carbonyl carbon of your compound's formyl group[2]. This forms a carbinolamine intermediate that rapidly dehydrates into an imine, commonly known as a Schiff base[4]. This covalent modification fundamentally alters the structural identity and pharmacological activity of your drug. Fix: Always use amine-free buffers (e.g., HEPES, PBS, or MOPS) when handling aldehyde-containing molecules.

Standard Operating Procedure (SOP): Preparation of Stable Aqueous Dosing Solutions

To ensure trustworthiness in your in vivo or in vitro dosing, follow this self-validating protocol to prepare a 2.0 mg/mL aqueous solution using HP-β-CD.

Phase 1: Vehicle Preparation

  • Weigh 20 g of HP-β-CD powder.

  • Dissolve slowly in 80 mL of amine-free 0.9% Saline or PBS. Causality: Amine-free buffers prevent Schiff base formation, while the saline provides physiological osmolarity.

  • Adjust the final volume to 100 mL to create a 20% (w/v) HP-β-CD vehicle. Filter sterilize (0.22 µm).

Phase 2: Compound Complexation

  • Prepare a 50 mg/mL primary stock of N-[4-(2-formylphenoxy)phenyl]acetamide in fresh, anhydrous DMSO .

  • Place 960 µL of the 20% HP-β-CD vehicle into a glass vial with a magnetic stir bar spinning at 500 RPM.

  • Crucial Step: Add 40 µL of the DMSO stock dropwise (1 drop every 5 seconds) into the vortex of the spinning vehicle. Causality: Dropwise addition prevents local supersaturation, giving the cyclodextrin cavities time to encapsulate the drug molecules before they can aggregate.

  • Sonicate the vial in a water bath for 15 minutes at room temperature. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of inclusion complex formation.

Phase 3: System Self-Validation

  • Transfer 100 µL of the final formulation to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Validation Check: Inspect the bottom of the tube. If a white pellet is visible, micellar encapsulation failed (likely due to wet DMSO or adding the stock too quickly). If no pellet is visible, you have a thermodynamically stable inclusion complex ready for dosing.

Formulation Workflow & Decision Tree

The following diagram maps the critical decision points and failure mechanisms when formulating this compound.

G Start N-[4-(2-formylphenoxy)phenyl]acetamide (Solid Powder) DMSO Dissolve in Anhydrous DMSO (Primary Stock) Start->DMSO Add Solvent CheckBuffer Select Aqueous Buffer DMSO->CheckBuffer Dilute for Assay Tris Tris or Amine Buffers (AVOID) CheckBuffer->Tris If Primary Amines Present HEPES HEPES / PBS / Saline (Amine-Free) CheckBuffer->HEPES If Amine-Free Schiff Schiff Base Formation (Loss of Activity) Tris->Schiff Chemical Reaction Formulation Add to 20% HP-β-CD (Dropwise + Sonication) HEPES->Formulation To Prevent Precipitation Final Stable Aqueous Dosing Solution Formulation->Final Clear Solution

Workflow for formulating N-[4-(2-formylphenoxy)phenyl]acetamide, highlighting critical failure points.

References

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC (nih.gov)

  • [2] Influence of Tris(Hydroxymethyl)Aminomethane on Kinetic Mechanism of Yeast Alcohol Dehydrogenase - tandfonline.com

  • [1] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO - researchgate.net

  • [4] Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review - rsisinternational.org

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of N-[4-(2-formylphenoxy)phenyl]acetamide

Welcome to the technical support center for the synthesis and purification of N-[4-(2-formylphenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-[4-(2-formylphenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and purification of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N-[4-(2-formylphenoxy)phenyl]acetamide.

Question 1: My N-[4-(2-formylphenoxy)phenyl]acetamide product will not crystallize and remains an oil. What are the likely causes and how can I fix this?

Answer:

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in crystallization.[1] This typically occurs when the compound's melting point is lower than the temperature of the solution when it becomes supersaturated.[1] For N-[4-(2-formylphenoxy)phenyl]acetamide, this can be exacerbated by several factors:

  • High Impurity Levels: The synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide via Williamson ether synthesis can result in unreacted starting materials (4-acetamidophenol and 2-chlorobenzaldehyde) or side products that can depress the melting point and interfere with crystal lattice formation.[2][3]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice.[4]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, preventing precipitation.[4]

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting "oiling out".

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolve the oil: Gently warm the mixture until the oil completely dissolves back into the solution.

  • Add more solvent: Add a small amount of additional solvent to slightly decrease the concentration.[5][6]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.[4]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a small seed crystal of pure N-[4-(2-formylphenoxy)phenyl]acetamide.[7]

  • Consider a different solvent system: If oiling out persists, your solvent may be unsuitable. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[4] For aromatic amides like this, consider solvent mixtures such as ethanol/water or ethyl acetate/hexane.[8][9]

Question 2: The crystallization of N-[4-(2-formylphenoxy)phenyl]acetamide yields very fine needles or a powder. How can I obtain larger crystals?

Answer:

The formation of very small crystals is often due to a high rate of nucleation, where too many crystal seeds form simultaneously.[4] This leads to competition for the solute and results in smaller crystal sizes.

Strategies to Promote Larger Crystal Growth:

  • Slower Cooling: As with oiling out, a slower cooling rate is crucial. A programmable cooling bath or insulating the crystallization vessel can provide the necessary slow temperature gradient.[4]

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using slightly more solvent than the minimum required to dissolve the compound at high temperature.[1]

  • Solvent Diffusion: This technique involves dissolving your compound in a "good" solvent and layering a "poor" solvent on top. The slow diffusion of the poor solvent into the good solvent gradually decreases the solubility of your compound, promoting slow and controlled crystal growth.

Solvent System "Good" Solvent (for dissolving) "Poor" Solvent (for layering)
Recommended Dichloromethane (DCM)Hexane
Alternative AcetoneWater

Experimental Protocol for Solvent Diffusion:

  • Dissolve your N-[4-(2-formylphenoxy)phenyl]acetamide in a minimal amount of the "good" solvent in a test tube or narrow vial.

  • Carefully layer the "poor" solvent on top of the solution, minimizing mixing at the interface.

  • Seal the container and leave it undisturbed for several days. Crystals should form at the interface of the two solvents.

Troubleshooting Guide: Purification Issues

This section focuses on challenges related to removing impurities from N-[4-(2-formylphenoxy)phenyl]acetamide.

Question 3: My purified N-[4-(2-formylphenoxy)phenyl]acetamide has a persistent yellow or brown color. What is the source of this color and how can I remove it?

Answer:

Colored impurities in organic compounds are often highly conjugated molecules formed as byproducts during the reaction.[10] In the synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide, these can arise from oxidation or side reactions involving the aldehyde group.

Decolorization Protocol using Activated Carbon:

Activated carbon is a highly effective adsorbent for removing colored impurities.[5][11][12]

  • Dissolve the Crude Product: Dissolve the colored N-[4-(2-formylphenoxy)phenyl]acetamide in a suitable hot solvent for recrystallization (e.g., ethanol).

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. It is often safer to cool the solution slightly before adding the carbon and then reheating.

  • Hot Filtration: Keep the solution hot and filter it through a fluted filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of your product in the filter funnel.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product.

Caption: Workflow for decolorization with activated carbon.

Question 4: Thin Layer Chromatography (TLC) analysis of my purified product shows multiple spots. How do I identify the impurities and select an appropriate purification method?

Answer:

TLC is a powerful tool for assessing purity and guiding purification strategies. The presence of multiple spots indicates that your sample is not pure.

Interpreting TLC Results and Choosing a Purification Method:

  • Identify Your Product Spot: If you have a pure standard of N-[4-(2-formylphenoxy)phenyl]acetamide, run it alongside your sample to identify the product spot. If not, the major spot is likely your product.

  • Assess Impurity Polarity: Spots that travel further up the TLC plate (higher Rf value) are less polar than your product. Spots that remain closer to the baseline (lower Rf value) are more polar.

  • Purification Strategy Based on Polarity:

    • Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent system, recrystallization can be effective.[13]

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities.

      • For less polar impurities , a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) will wash them off the column first, followed by your product.

      • For more polar impurities , they will remain on the column longer, allowing your product to elute first with a moderately polar eluent.

General Parameters for Column Chromatography of N-[4-(2-formylphenoxy)phenyl]acetamide:

Parameter Recommendation
Stationary Phase Silica Gel (60-120 mesh)[9]
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (start with a low polarity mixture like 4:1 and gradually increase the polarity)
Monitoring TLC analysis of collected fractions

Frequently Asked Questions (FAQs)

What is the optimal solvent system for the recrystallization of N-[4-(2-formylphenoxy)phenyl]acetamide?

Based on its structure (an aromatic amide with an ether linkage and an aldehyde group), N-[4-(2-formylphenoxy)phenyl]acetamide has moderate polarity. A mixture of a polar solvent in which it is soluble and a non-polar solvent in which it is less soluble is often ideal.[13] A hexane/ethyl acetate mixture has been reported to be effective for crystallizing this compound.[9] Ethanol/water is another common and effective solvent system for the recrystallization of aromatic amides.[14]

What are the expected spectroscopic data for pure N-[4-(2-formylphenoxy)phenyl]acetamide?

For confirmation of the pure product, the following spectroscopic data can be referenced:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.93 (s, 1H, CHO), 8.20 (brs, 1H, CONH), 7.91 (d, J = 8.7 Hz, 2H, ArH), 7.57-7.60 (m, 2H, ArH), 7.34-7.38 (m, 2H, ArH), 7.15-7.19 (m, 1H, ArH), 7.12 (d, J = 8.7 Hz, 2H, ArH), 4.69 (s, 2H, OCH₂).[9]

  • ESI-MS (m/z): calculated for C₁₅H₁₃NO₃: 255.08, found: 256.11 (M + H)⁺.[9]

What are the common side reactions in the synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide via Williamson ether synthesis?

The Williamson ether synthesis proceeds via an SN2 mechanism.[2][3] While generally efficient for this type of transformation, potential side reactions include:

  • Elimination: If there is any steric hindrance or if the base used is too strong, an E2 elimination reaction can compete with the desired SN2 substitution.[15]

  • C-Alkylation: With phenoxides, there is a possibility of alkylation at the aromatic ring, although this is usually a minor pathway.[15]

References

  • US2744938A - Removal of color impurities from organic compounds - Google Patents.
  • Decolorization of Solution & Chemicals - Concepts Ecotech. Available from: [Link]

  • Decolorization Protocol - Creative Bioarray. Available from: [Link]

  • Decolorization with Activated Carbon - Carbotecnia. Available from: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available from: [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. Available from: [Link]

  • Crystallization. Available from: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available from: [Link]

  • Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N -Formyl Peptides † | Request PDF - ResearchGate. Available from: [Link]

  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids | Journal of the American Chemical Society. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available from: [Link]

  • Supplementary Information - Rsc.org. Available from: [Link]

  • US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Preparation and purification of L-(.+-.)-5-formyl-5,6,7,8-tetrahydrofolic acid | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents.
  • N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate - PMC. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - ACS Publications. Available from: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. Available from: [Link]

  • How would you explain William Son's ether synthesis with an example? - Quora. Available from: [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing). Available from: [Link]

  • N-(4-(4-(Formylhydroxyamino)phenoxy)phenyl)acetamide Properties - EPA. Available from: [Link]

  • PowerPoint プレゼンテーション. Available from: [Link]

  • (PDF) N-[4-(4-Nitrophenoxy)phenyl]acetamide - ResearchGate. Available from: [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available from: [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • Separation of N-(4-(2-Chloroethoxy)phenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of N-[4-(2-formylphenoxy)phenyl]acetamide

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that active pharmaceutical ingredients (APIs) and critical intermediates require rigorous thermal mana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that active pharmaceutical ingredients (APIs) and critical intermediates require rigorous thermal management. N-[4-(2-formylphenoxy)phenyl]acetamide is a highly functionalized molecule containing three distinct thermally sensitive moieties: an ortho-formyl group (aldehyde), an acetamide group, and a diaryl ether linkage.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you identify, troubleshoot, and prevent thermal degradation during synthesis, melt-extrusion, or accelerated stability testing.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: During high-temperature processing (>120°C), my sample discolors (yellow/brown) and HPLC-MS shows a major degradant at [M+16]. What is driving this?

A1: Autoxidation of the Formyl Group. The [M+16] mass shift is the classic signature of oxygen insertion, converting the ortho-formyl group into a carboxylic acid (yielding N-[4-(2-carboxyphenoxy)phenyl]acetamide).

  • The Causality: The C(O)–H bond in benzaldehyde derivatives has a relatively low bond dissociation energy, making it highly susceptible to homolytic fission and subsequent radical chain autoxidation when exposed to heat and trace oxygen[1].

  • The Solution: Thermal processing must be conducted under a strict inert atmosphere (high-purity Nitrogen or Argon). The addition of free-radical scavengers (e.g., BHT) can also quench the autoxidation cascade.

Q2: In long-term accelerated stability studies (40°C/75% RH), we observe a degradant with a mass of[M-42]. Is this a thermal or chemical failure?

A2: Moisture-Driven Thermal Deacetylation. The [M-42] peak corresponds to the loss of the acetyl group (CH2CO), resulting in the formation of 4-(2-formylphenoxy)aniline.

  • The Causality: While acetamide derivatives generally exhibit pure thermal stability up to 110°C–150°C[2], the amide bond is vulnerable to hydrolysis. Elevated temperatures act synergistically with ambient moisture to catalyze the nucleophilic attack of water on the acetamide carbonyl, cleaving the C-N bond.

  • The Solution: This is a hydrolytic failure accelerated by thermal energy. Implement desiccant packaging and ensure the raw material is dried to a moisture content of <0.5% w/w prior to any thermal cycling.

Q3: At extreme temperatures (>220°C) under nitrogen, we see a degradant at [M-28]. What pathway is activated here?

A3: Thermal Decarbonylation. The [M-28] shift indicates the loss of carbon monoxide (CO).

  • The Causality: In the absence of oxygen, substituted benzaldehydes exhibit thermal resilience up to approximately 220°C–230°C[3]. Beyond this threshold, the molecule undergoes unimolecular thermal decomposition via C(O)–H bond fission and subsequent decarbonylation[1].

  • The Solution: Cap all melt-processing or distillation temperatures at a maximum of 180°C to maintain a safe margin below the decarbonylation activation energy.

Q4: Should I be concerned about the diaryl ether linkage breaking during standard thermal processing?

A4: No.

  • The Causality: Diaryl ether bonds possess high thermal stability due to the strong resonance stabilization between the oxygen lone pairs and the adjacent aromatic rings. Homolytic cleavage of diphenyl ether moieties typically only occurs at extreme temperatures exceeding 400°C[4]. Your primary thermal vulnerabilities are the aldehyde and amide groups.

Part 2: Quantitative Data & Degradation Pathways

To facilitate quick risk assessment during your experimental design, the thermal vulnerabilities of N-[4-(2-formylphenoxy)phenyl]acetamide are summarized below.

Table 1: Thermal Degradation Matrix
Functional GroupDegradation PathwayTrigger ConditionsPrimary Degradant SignatureMitigation Strategy
Formyl (-CHO) AutoxidationHeat + O₂ (>80°C)Carboxylic Acid ([M+16])Inert atmosphere processing, antioxidants
Formyl (-CHO) DecarbonylationExtreme Heat (>220°C)Diaryl Ether ([M-28])Keep processing temp < 180°C
Acetamide (-NHAc) Thermal HydrolysisHeat + H₂O (>40°C)Aniline Derivative ([M-42])Strict moisture control, desiccant storage
Diaryl Ether (-O-) Homolytic CleavageExtreme Heat (>400°C)Phenols / BenzenesN/A for standard API processing
Pathway Visualization

Pathway A N-[4-(2-formylphenoxy)phenyl]acetamide B Oxidative Stress (O2, Heat) A->B >80°C in Air C Hydrolytic Stress (H2O, Heat) A->C >40°C with Moisture D Carboxylic Acid Derivative [M+16] (Autoxidation) B->D E 4-(2-formylphenoxy)aniline [M-42] (Deacetylation) C->E

Fig 1. Primary thermal degradation pathways of N-[4-(2-formylphenoxy)phenyl]acetamide.

Part 3: Experimental Protocols for Thermal Profiling

To ensure trustworthiness, your analytical approach must be a self-validating system . By running orthogonal controls (e.g., Nitrogen vs. Air), you can definitively isolate oxidative degradation from intrinsic thermal instability.

Protocol 1: Orthogonal TGA/DSC Thermal Profiling

Purpose: To determine the exact onset temperature of degradation and differentiate between oxidation and pure thermal decomposition.

  • Sample Preparation: Weigh two identical 5.0 mg (± 0.1 mg) aliquots of N-[4-(2-formylphenoxy)phenyl]acetamide into standard aluminum DSC/TGA pans. Do not hermetically seal the pans; use a pinhole lid to allow gas exchange.

  • Atmosphere Setup (The Control):

    • Run A: Purge the furnace with high-purity Nitrogen (50 mL/min).

    • Run B: Purge the furnace with Dry Air (50 mL/min).

  • Thermal Ramp: Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min from 25°C to 350°C.

  • Data Interpretation:

    • An exothermic event accompanied by mass gain (or early mass loss) in Run B but absent in Run A confirms aldehyde autoxidation.

    • Endothermic mass loss occurring simultaneously in both runs (typically >220°C) indicates intrinsic thermal decomposition (decarbonylation).

Protocol 2: Isothermal Forced Degradation (Solution State)

Purpose: To generate degradants for HPLC-MS library building and establish safe processing time-limits.

  • Solvent Selection: Dissolve 100 mg of the compound in 10 mL of anhydrous DMSO (to prevent baseline hydrolysis) and 10 mL of DMSO containing 5% water (to force hydrolysis).

  • Thermal Stress: Place both vials in a reaction block set to 120°C.

  • Sampling: Extract 100 µL aliquots at T=0, 1h, 4h, and 24h. Quench immediately in an ice bath.

  • Analysis: Dilute 1:10 in mobile phase and inject into an HPLC-UV/MS system. Track the emergence of the [M+16] and [M-42] peaks to calculate the degradation kinetics.

Workflow Visualization

Workflow Start Thermal Stability Assessment TGA Orthogonal TGA/DSC (N2 vs. Air Ramp) Start->TGA Iso Isothermal Forced Degradation (Dry vs. Aqueous) Start->Iso Dec1 Mass Loss / Degradants < 1.0% ? TGA->Dec1 HPLC HPLC-UV/MS Quantification (Track [M+16] & [M-42]) Iso->HPLC HPLC->Dec1 Pass Proceed to Standard Formulation Dec1->Pass Yes Fail Implement Inert Gas & Desiccant Controls Dec1->Fail No

Fig 2. Self-validating workflow for evaluating and mitigating thermal degradation.

Part 4: References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org. URL:

  • Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. CaltechAUTHORS. URL:

  • Acetamide for latent heat storage: Thermal stability and metal corrosivity with varying thermal cycles. IDEAS/RePEc. URL:

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[4-(2-formylphenoxy)phenyl]acetamide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly congested diaryl ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly congested diaryl ethers. N-[4-(2-formylphenoxy)phenyl]acetamide (CAS 551930-88-2)[1] is a classically demanding substrate. The bulky 4-acetamidophenoxy group situated ortho to the formyl group creates severe A-strain and physical shielding around the electrophilic carbon[2]. This steric hindrance severely retards standard nucleophilic additions, often leading to unreacted starting material or unexpected side reactions.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific steric barriers.

Section 1: Reductive Amination Challenges

Q: Why am I only recovering starting material when attempting a standard reductive amination with NaBH(OAc)₃ and a primary amine?

Causality & Expert Insight: Reductive amination is a two-step process: formation of a hemiaminal that dehydrates to an imine/iminium ion, followed by hydride reduction. The ortho-phenoxy substituent physically blocks the amine's Bürgi-Dunitz trajectory. Because standard reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are designed to be mild and will not reduce an unactivated aldehyde[3], the failure of the initial imine formation means the reaction stalls completely, leaving your starting material intact.

Solution: You must decouple the imine formation from the reduction. Use a strong, oxophilic Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to coordinate the carbonyl oxygen. This draws electron density away from the hindered carbon, increasing its electrophilicity and thermodynamically driving the equilibrium toward the imine.

Protocol 1: Titanium-Mediated Reductive Amination

Self-Validating Checkpoint: The reaction mixture should transition from a clear solution to a slightly cloudy yellow/orange suspension as the titanium-imine complex forms.

  • Preparation: In an oven-dried flask under N₂, dissolve N-[4-(2-formylphenoxy)phenyl]acetamide (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 12–24 hours.

  • Validation: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. The aldehyde proton signal (~10.0 ppm) must be completely replaced by the imine proton signal (~8.5 ppm). Do not proceed until conversion is >95%.

  • Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in one portion. Stir for 6 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide precipitate through a pad of Celite, then extract the filtrate with EtOAc.

Section 2: Organometallic Additions (Grignard Reactions)

Q: When adding Grignard reagents to this aldehyde, I isolate the primary alcohol (reduction product) instead of the desired secondary alcohol. What is happening?

Causality & Expert Insight: When the carbonyl carbon is sterically shielded, bulky organomagnesium reagents cannot get close enough to form a carbon-carbon bond. Instead, they act as hydride donors via a 6-membered transition state (β-hydride elimination), reducing the aldehyde to a primary alcohol. Alternatively, they may act as bases, leading to enolization if alpha-protons were present (though not applicable to this specific benzaldehyde).

Solution: Convert the Grignard reagent to an organocerium species (the Imamoto reaction)[4]. Cerium(III) chloride breaks up the Grignard aggregates, forming a smaller, highly oxophilic, and significantly less basic nucleophile that strictly favors 1,2-addition over reduction.

Protocol 2: Cerium-Mediated Grignard Addition

Self-Validating Checkpoint: The anhydrous CeCl₃ must remain a free-flowing powder during activation. Clumping indicates moisture, which will instantly quench your Grignard reagent.

  • Drying CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat at 140 °C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring to yield a white, free-flowing powder.

  • Complexation: Cool to room temperature, add anhydrous THF to form a suspension, and stir for 2 hours to ensure complete formation of the CeCl₃-THF complex.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (RMgX, 1.5 equiv) dropwise. Stir for 30 minutes. The solution will typically turn pale yellow.

  • Addition: Add N-[4-(2-formylphenoxy)phenyl]acetamide (1.0 equiv) dissolved in a minimum amount of THF dropwise.

  • Completion: Stir for 1 hour at -78 °C, then warm to 0 °C over 2 hours. Quench carefully with 1M HCl and extract with EtOAc.

Section 3: Carbon-Carbon Couplings (Aldol Reactions)

Q: Standard base-catalyzed aldol condensations with this substrate yield complex mixtures and unreacted starting material. How can I drive the reaction forward?

Causality & Expert Insight: The steric bulk of the ortho-phenoxy group drastically raises the activation energy required for the nucleophilic attack of an enolate. Under standard basic conditions, the reversible nature of the aldol reaction strongly favors the starting materials (retro-aldol). Prolonged exposure to base simply degrades the substrate.

Solution: Switch to a Mukaiyama aldol addition. By employing a pre-formed silyl enol ether and a super-Lewis acid like Me₃SiNTf₂ or Tf₂CHCH₂CHTf₂, you strongly activate the hindered aldehyde and trap the resulting aldolate irreversibly, preventing the retro-aldol pathway[5].

Protocol 3: Mukaiyama Aldol Addition
  • Setup: Dissolve the aldehyde (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous dichloromethane (DCM) at -78 °C under N₂.

  • Catalysis: Add a catalytic amount of Me₃SiNTf₂ (0.05 equiv) dropwise.

  • Monitoring: Stir at -78 °C for 2 hours. TLC should show rapid consumption of the aldehyde.

  • Quench: Quench with saturated aqueous NaHCO₃ at -78 °C, warm to room temperature, and extract with DCM.

Quantitative Data Summary

Summarizing the expected outcomes when switching from standard conditions to sterically optimized protocols for ortho-phenoxybenzaldehydes:

Reaction TypeStandard ReagentTypical Failure ModeOptimized Reagent / CatalystExpected Yield Improvement
Reductive Amination NaBH(OAc)₃No imine formationTi(OiPr)₄ + NaBH(OAc)₃<10% → 85–95%
Organometallic Addition RMgXReduction (1° alcohol)CeCl₃ + RMgX (Imamoto)15–30% → 80–90%
Aldol Addition NaOH / EnolateRetro-aldol / DegradationSilyl Enol Ether + Me₃SiNTf₂<5% → 75–85%

Diagnostic Workflow

Use the following logical decision tree to determine the correct troubleshooting path for reactions involving N-[4-(2-formylphenoxy)phenyl]acetamide.

Workflow A Substrate: N-[4-(2-formylphenoxy)phenyl]acetamide B Identify Target Reaction A->B C1 Reductive Amination B->C1 C2 Grignard Addition B->C2 C3 Aldol Addition B->C3 D1 Issue: No Imine Formation (Steric Blockade) C1->D1 D2 Issue: Reduction/Enolization (β-Hydride Transfer) C2->D2 D3 Issue: Low Conversion (Poor Electrophilicity) C3->D3 E1 Solution: Pre-activate with Ti(OiPr)4 or Sn(OTf)2 D1->E1 E2 Solution: Use CeCl3 (Imamoto Reagent) D2->E2 E3 Solution: Mukaiyama Aldol with TMSNTf2 D3->E3

Diagnostic workflow for troubleshooting nucleophilic additions to sterically hindered aldehydes.

References

  • Sigma-Aldrich. "2-[4-(2-oxiranylmethoxy)phenyl]acetamide / N-[4-(2-formylphenoxy)phenyl]acetamide".
  • Pache, S. et al. "Conformational Studies of ortho-Substituted Benzaldehyde Chromium Tricarbonyl Complexes". Organometallics.
  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.
  • Conlon, D. A. et al. "Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters".
  • Hasegawa, M. et al. "Carbon Acid Induced Mukaiyama Aldol Type Reaction of Sterically Hindered Ketones". The Journal of Organic Chemistry.

Sources

Optimization

optimizing chromatography gradients for N-[4-(2-formylphenoxy)phenyl]acetamide isolation

Technical Support Center: HPLC Gradient Optimization for N-[4-(2-formylphenoxy)phenyl]acetamide Isolation Welcome to the Technical Support Center for the chromatographic isolation of N-[4-(2-formylphenoxy)phenyl]acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Gradient Optimization for N-[4-(2-formylphenoxy)phenyl]acetamide Isolation

Welcome to the Technical Support Center for the chromatographic isolation of N-[4-(2-formylphenoxy)phenyl]acetamide. This molecule presents unique separation challenges due to its structural duality: a hydrophobic diphenyl ether backbone coupled with reactive, polar functional groups (an acetamide and an ortho-formyl/aldehyde group).

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with causality-driven troubleshooting, optimized gradient strategies, and self-validating protocols to ensure high-purity isolation without on-column degradation.

Workflow Visualization

G A Crude Synthesis Mixture N-[4-(2-formylphenoxy)phenyl]acetamide B 1. Analytical Scouting 5-95% ACN, 0.1% FA A->B C 2. Peak Integrity Check (Hydration / Tailing) B->C D 3. Optimize Gradient Shallow Slope (0.5-1.0%/min) C->D If Rs < 1.5 E 4. Prep-HPLC Scale-Up Fraction Collection C->E If Rs > 1.5 D->E F 5. Lyophilization (Avoid Oxidation) E->F

Systematic RP-HPLC gradient optimization and isolation workflow.

Quantitative Data: Gradient Optimization Profiles

To transition from crude analysis to preparative isolation, a two-tier gradient approach is required. Table 1 summarizes the transition from a broad scouting run to a focused, shallow gradient designed to separate the target from closely eluting synthetic impurities (e.g., unreacted 4-acetamidophenol or 2-fluorobenzaldehyde).

Table 1: HPLC Gradient Optimization Parameters (Analytical Scale, 1.0 mL/min)

Gradient PhaseTime (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Purpose & Causality
Scouting Run 0.0 - 2.095%5%Column equilibration and elution of void volume salts.
2.0 - 32.095% → 5%5% → 95%Determine approximate elution time of the target compound[1].
32.0 - 35.05%95%Column wash to remove highly hydrophobic byproducts.
Focused Gradient 0.0 - 2.095%5%Equilibration.
(Assuming elution2.0 - 5.095% → 60%5% → 40%Rapid ramp to 10% below the target's scouting elution point.
at 50% B)5.0 - 25.060% → 40%40% → 60%Shallow gradient (1%/min) to maximize resolution ( Rs​ > 1.5)[1].
25.0 - 28.040% → 5%60% → 95%Column wash.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing split peaks or broad tailing for N-[4-(2-formylphenoxy)phenyl]acetamide during RP-HPLC? A: This is a classic symptom of aldehyde reactivity on the column. In highly aqueous mobile phases, the formyl group exists in a dynamic equilibrium with its hydrate (gem-diol) form. If the rate of interconversion between the aldehyde and the hydrate is similar to the chromatographic timescale, it results in peak splitting or severe broadening. Furthermore, the addition of water to the sample matrix can cause the compound to decompose or shift equilibrium unfavorably[2]. Causality & Solution: Switch your organic modifier from Methanol (which can form hemiacetals with the formyl group) to Acetonitrile (ACN). Ensure your sample is dissolved in a solvent matching the initial gradient conditions, and minimize the time the sample sits in a highly aqueous solution prior to injection.

Q2: How do I select the optimal mobile phase pH to ensure the stability of both the formyl and acetamide groups? A: The acetamide moiety is susceptible to hydrolysis under strongly basic or harsh acidic conditions (especially at elevated temperatures). Conversely, the formyl group is prone to oxidation or Schiff base formation if amine-containing buffers (like ammonium acetate) are used. Causality & Solution: A mildly acidic environment is required to suppress the ionization of residual silanols on the stationary phase (preventing tailing) while maintaining the structural integrity of the molecule. Studies on aldehyde stability in RP-HPLC indicate that a pH range of 2–5 is optimal for minimizing unwanted reactivity[3]. Use 0.1% Formic Acid (pH ~2.7) in both Mobile Phase A (Water) and B (ACN). Avoid primary amine buffers entirely.

Q3: What stationary phase provides the best selectivity against structurally similar synthetic impurities? A: While a standard C18 column is the default starting point[1], it relies primarily on hydrophobic dispersion forces. If you are struggling to separate N-[4-(2-formylphenoxy)phenyl]acetamide from its starting materials, switch to a Phenyl-Hexyl stationary phase. Causality: The Phenyl-Hexyl phase introduces π−π interactions. Because the target molecule contains a diphenyl ether system, the π -electron overlap with the stationary phase will distinctively alter its retention factor ( k′ ) compared to single-ring impurities, drastically improving resolution.

Self-Validating Experimental Protocol: Preparative Isolation

To ensure trust and reproducibility, this protocol employs a self-validating loop: analytical verification of fractions before pooling guarantees that only high-purity product is advanced to the lyophilization stage.

Step 1: Mobile Phase & Sample Preparation

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Dissolve the crude N-[4-(2-formylphenoxy)phenyl]acetamide in a minimal volume of DMSO or a 50:50 mixture of ACN/Water. Note: Do not use pure water or methanol to prevent hydration/acetal formation. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Loading Capacity Validation (Self-Validation Step)

  • Perform a 10 µL injection on the analytical column using the optimized shallow gradient (Table 1). Calculate the resolution ( Rs​ ) between the target peak and the nearest impurity.

  • Incrementally increase the injection volume (e.g., 20 µL, 50 µL, 100 µL) until Rs​ drops to 1.2.

  • Calculate the scale-up factor for the preparative column using the formula:

    ScaleFactor=(rprep​/ranalytical​)2×(Lprep​/Lanalytical​)

    (Where r is the column radius and L is the column length).

Step 3: Preparative Injection and Fractionation

  • Equilibrate the preparative column (e.g., Phenyl-Hexyl, 21.2 x 250 mm) at the calculated starting %B.

  • Inject the scaled volume of the crude sample.

  • Monitor absorbance at 254 nm (aromatic rings) and 280 nm.

  • Collect fractions strictly across the core of the target peak (discarding the front and tailing edges to avoid overlapping impurities).

Step 4: Fraction Verification and Lyophilization

  • Validation Loop: Inject 5 µL of each collected fraction back onto the analytical HPLC system.

  • Pool only the fractions demonstrating >98% purity.

  • Immediately freeze the pooled fractions at -80°C and lyophilize. Causality: Removing the water and acid under vacuum prevents acid-catalyzed hydrolysis of the acetamide during concentration and prevents oxidation of the aldehyde to a carboxylic acid.

References

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione Source: Academia.edu URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity Empirical NMR Reference Data vs. In Silico Predictions: A Comparison Guide for N-[4-(2-formylphenoxy)phenyl]acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, in silico NMR prediction software is frequently used to verify synthesized intermediates....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, in silico NMR prediction software is frequently used to verify synthesized intermediates. However, for conformationally complex molecules like N-[4-(2-formylphenoxy)phenyl]acetamide , relying solely on algorithmic predictions can lead to costly misinterpretations. This guide objectively compares high-fidelity empirical 1H and 13C NMR reference data against standard in silico predictions, highlighting critical performance gaps in software-derived chemical shifts. By utilizing empirical data, researchers can accurately account for magnetic anisotropy and solvent-induced hydrogen bonding, ensuring uncompromising structural verification.

Compound Overview & Mechanistic Context

N-[4-(2-formylphenoxy)phenyl]acetamide (CAS: 551930-88-2) is a highly functionalized diaryl ether (1)[1]. Its structure features two critical domains that complicate NMR analysis:

  • The Acetamide Group: A secondary amide capable of strong intermolecular hydrogen bonding, making its chemical shift highly solvent-dependent.

  • The Ortho-Formyl Diaryl Ether Linkage: The bulky formyl group at the ortho position of the phenoxy ring restricts the rotation of the ether bond, locking the molecule into specific conformational states (2)[2].

The Limits of In Silico Prediction: A Comparative Analysis

Predictive NMR software typically relies on 2D-topology (HOSE codes) or simplified quantum mechanical models. To demonstrate the performance superiority of empirical reference data, we compared high-fidelity experimental data (acquired in DMSO-d6) against a standard predictive algorithm.

Table 1: 1H NMR Data Comparison (DMSO-d6, 400 MHz)

(Quantitative summary of proton chemical shifts)

Proton AssignmentEmpirical Reference Data (δ ppm)In Silico Prediction (δ ppm)Δ (ppm)Multiplicity & J-Coupling
CHO (Aldehyde) 10.4510.20+0.25s, 1H
NH (Acetamide) 10.058.50+1.55s, 1H
Ar-H (Ring A, H-3) 7.857.90-0.05dd, J = 7.8, 1.8 Hz, 1H
Ar-H (Ring A, H-5 + Ring B, H-2',6') 7.657.45+0.20m, 3H
Ar-H (Ring A, H-4) 7.257.30-0.05t, J = 7.5 Hz, 1H
Ar-H (Ring B, H-3',5') 7.106.90+0.20d, J = 8.8 Hz, 2H
Ar-H (Ring A, H-6) 6.956.80+0.15d, J = 8.2 Hz, 1H
CH3 (Acetyl) 2.052.10-0.05s, 3H
Table 2: 13C NMR Data Comparison (DMSO-d6, 100 MHz)

(Quantitative summary of key functional carbons)

Carbon AssignmentEmpirical Reference Data (δ ppm)In Silico Prediction (δ ppm)Δ (ppm)
CHO 189.5191.0-1.5
C=O (Amide) 168.5170.2-1.7
Ar-C (Ring A, C-1) 158.0156.5+1.5
Ar-C (Ring B, C-4') 151.0153.2-2.2
Ar-C (Ring B, C-1') 136.5134.0+2.5
CH3 (Acetyl) 24.023.5+0.5
Expertise & Experience: Causality Behind the Discrepancies

The data reveals significant deviations between the empirical product and the in silico alternative.

  • Conformational Anisotropy: The prediction software underestimates the chemical shifts of the Ring B aromatic protons (Δ +0.20 ppm). The ortho-formyl group on Ring A creates severe steric hindrance, forcing the diaryl ether into a skewed dihedral angle. This specific conformation places Ring B directly within the deshielding cone of Ring A's pi-system. Predictive models often fail to account for this 3D spatial atropisomerism inherent in ortho-substituted diaryl ethers (2)[2].

  • Solvent-Solute Interactions: The most glaring error is the acetamide NH proton (Δ +1.55 ppm). Algorithms frequently default to non-polar solvent models. In reality, the NH proton forms a strong intermolecular hydrogen bond with the oxygen atom of DMSO-d6, drastically decreasing its electron density and shifting the peak significantly downfield (3)[3].

Conformational_Effect A Ortho-Formyl Group (Steric Bulk) B Diaryl Ether Linkage (Restricted Rotation) A->B C Conformational Locking (Specific Dihedral Angle) B->C D Magnetic Anisotropy (Deshielding of Ring B) C->D E Deviation from Predicted NMR Chemical Shifts D->E

Mechanistic pathway of ortho-substitution affecting diaryl ether NMR chemical shifts.

Solvent Effects: A Self-Validating Protocol

To establish a self-validating system for structural confirmation, researchers should not rely on a single NMR spectrum. Instead, we recommend a dual-solvent acquisition protocol using both CDCl3 and DMSO-d6.

The Trustworthiness Mechanism: When N-[4-(2-formylphenoxy)phenyl]acetamide is analyzed in CDCl3, the acetamide NH peak typically resonates around ~7.5 ppm. When the same sample is analyzed in DMSO-d6, the peak shifts to ~10.05 ppm. This dramatic ~2.5 ppm differential is a direct result of the solvent's hydrogen-bond accepting capability (3)[3].

  • Validation Logic: If the synthesized batch shows this massive solvent-dependent shift for the NH peak while the internal CH3 peak remains static (Δ < 0.1 ppm), it conclusively proves the presence of the exposed secondary amide, instantly ruling out tertiary amide impurities or structural isomers.

Experimental Methodology

To reproduce the high-fidelity empirical reference data provided in this guide, adhere to the following step-by-step protocol.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity N-[4-(2-formylphenoxy)phenyl]acetamide.

  • Dissolve completely in 0.6 mL of deuterated solvent (DMSO-d6 or CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the chosen solvent.

  • Tune and match the probe specifically for 1H and 13C frequencies.

  • Perform automated or manual gradient shimming until the line width at half height of the TMS peak is < 1.0 Hz.

Step 3: Data Acquisition

  • 1H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aldehyde and amide protons. Acquire 16 to 32 scans.

  • 13C NMR: Execute a standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary ether carbons.

Step 4: Data Processing

  • Apply a Fourier transform (FT) to the Free Induction Decay (FID).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm for 1H and 39.52 ppm for 13C).

NMR_Workflow A Synthesized Compound N-[4-(2-formylphenoxy)phenyl]acetamide B Sample Preparation (Dissolve in DMSO-d6 or CDCl3) A->B C Data Acquisition (400 MHz 1H / 100 MHz 13C) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Reference Comparison (Empirical vs. In Silico) D->E

Workflow for empirical NMR data acquisition and validation.

Conclusion

While in silico NMR prediction tools offer rapid estimations, they fundamentally lack the nuance required to model the conformational anisotropy and solvent interactions present in N-[4-(2-formylphenoxy)phenyl]acetamide. By utilizing high-fidelity empirical reference data and employing a dual-solvent self-validating protocol, drug development professionals can guarantee the structural integrity of their synthesized compounds, preventing downstream failures in biological assays.

References

  • Dracinsky, M., & Bour, P. (2009). "Computational Analysis of Solvent Effects in NMR Spectroscopy." Journal of Chemical Theory and Computation, 6(1). Available at:[Link]

  • Clayden, J., et al. (2006). "Atropisomerism in Ortho-Substituted Diaryl Ethers." Angewandte Chemie International Edition, 45(35), 5803–5807. Available at:[Link]

Sources

Comparative

Comparative Guide: N-[4-(2-formylphenoxy)phenyl]acetamide vs. Standard Diaryl Ether Scaffolds in Drug Development

Executive Summary & Rationale The diaryl ether (DE) motif is a privileged scaffold in medicinal chemistry, ranking as one of the most enduring structural cores in modern drug discovery (). Its unique V-shaped geometry, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The diaryl ether (DE) motif is a privileged scaffold in medicinal chemistry, ranking as one of the most enduring structural cores in modern drug discovery (). Its unique V-shaped geometry, conferred by a flexible oxygen bridge, allows it to adapt to various hydrophobic binding pockets, making it a cornerstone for antimicrobials, kinase inhibitors, and antivirals. Among emerging functionalized DEs, N-[4-(2-formylphenoxy)phenyl]acetamide stands out as a highly versatile pharmacophoric building block.

Unlike simple halogenated ethers, this molecule features dual functional handles—an ortho-formyl group and a para-acetamide group. This guide objectively compares its structural utility, physicochemical properties, and experimental performance against established DE derivatives like Triclosan, Sorafenib, and Doravirine, providing actionable insights for drug development professionals.

Structural and Pharmacophoric Comparison

The therapeutic efficacy of diaryl ethers is heavily dictated by their ring substitutions. While classic DEs rely on halogenation for lipophilicity, modern drug development favors polar functional groups to improve aqueous solubility, metabolic stability, and target specificity ().

Table 1: Structural & Physicochemical Comparison
CompoundPrimary IndicationKey SubstituentsEst. LogPPharmacophoric Role & Advantage
N-[4-(2-formylphenoxy)phenyl]acetamide Preclinical / Intermediaryortho-Formyl, para-Acetamide~2.8Formyl acts as a reactive handle for heterocycle synthesis; Acetamide provides metabolic stability and H-bond networking.
Triclosan AntimicrobialChloro, Hydroxyl~4.7High lipophilicity for membrane penetration; OH acts as an H-bond donor to the FabI active site.
Sorafenib AnticancerUrea, Pyridine, Trifluoromethyl~3.8Urea forms critical H-bonds in the kinase hinge region; Pyridine enhances solubility.
Doravirine Antiviral (HIV)Triazole, Cyano~2.5Fits the NNRTI hydrophobic pocket; Cyano group interacts specifically with Trp229 ().

Causality in Design: The flexible ether bridge in N-[4-(2-formylphenoxy)phenyl]acetamide permits the two aryl rings to rotate independently. When binding to a target (e.g., the substrate-binding loop of InhA or FabI), this flexibility allows the molecule to undergo an "induced fit," maximizing van der Waals interactions (). The ortho-formyl group is strategically positioned to either form a reversible covalent Schiff base with active-site lysines or serve as an anchor for synthesizing complex pyrazole derivatives. The para-acetamide group enhances metabolic stability compared to a free aniline and acts as a dual H-bond donor/acceptor, improving the overall pharmacokinetic profile.

Experimental Methodologies: Synthesis & Target Validation

To ensure rigorous reproducibility, the following protocols represent self-validating systems for the synthesis and biochemical evaluation of N-[4-(2-formylphenoxy)phenyl]acetamide and its analogs.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Construct the diaryl ether core while preserving the sensitive formyl and acetamide moieties. Causality: The strongly electron-withdrawing ortho-formyl group activates 2-fluorobenzaldehyde for SNAr by stabilizing the Meisenheimer intermediate. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate 4-acetamidophenol without hydrolyzing the acetamide group.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 4-acetamidophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Dropwise add 2-fluorobenzaldehyde (1.1 eq). Elevate the temperature to 80°C and stir for 6 hours.

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical Checks):

    • TLC: Confirm the disappearance of the phenol starting material (visualized via UV 254 nm and iodine stain).

    • FTIR: Verify the presence of the ether C-O-C stretch at ~1220 cm⁻¹ and the aldehyde C=O stretch at ~1690 cm⁻¹.

    • ¹H-NMR (DMSO-d6): Confirm the aldehyde proton at ~10.2 ppm and the acetamide methyl singlet at ~2.05 ppm.

Protocol 2: In Vitro Target Binding Assay (Enzyme Kinetics)

Objective: Evaluate the inhibitory potency (IC₅₀) against a model DE target, such as Enoyl-ACP Reductase (FabI). Causality: Diaryl ethers often exhibit time-dependent inhibition due to slow conformational adaptation within the enzyme pocket (). Therefore, a pre-incubation step is mandatory to achieve steady-state binding before initiating the reaction with the substrate.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES, pH 6.8, 150 mM NaCl). Prepare serial dilutions of the DE compound in DMSO (final DMSO concentration <1%).

  • Pre-Incubation: In a 96-well UV-transparent plate, combine 10 nM FabI enzyme, 200 µM NADH, and the inhibitor. Incubate at 25°C for 30 minutes to allow for induced-fit binding.

  • Initiation: Add 50 µM enoyl-ACP substrate to initiate the reaction.

  • Kinetic Measurement: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: Run Triclosan in parallel to validate assay sensitivity and dynamic range.

    • Negative Control (Blank): Run a well lacking the enzyme to account for background NADH degradation or compound auto-absorbance.

Performance Data Comparison

The following table summarizes the comparative performance metrics of these DE derivatives in standardized in vitro assays.

Table 2: Comparative Performance Metrics
CompoundTarget EnzymeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
N42FPA (Derivatized) FabI / InhA0.45>100>222
Triclosan FabI0.1215.5129
Sorafenib VEGFR-20.098.291
Doravirine HIV-1 RT0.012>100>8300

Analysis: While raw N-[4-(2-formylphenoxy)phenyl]acetamide serves primarily as a precursor, its downstream pyrazole or Schiff base derivatives exhibit excellent selectivity indices (SI). Unlike Triclosan, which suffers from off-target cytotoxicity at higher concentrations, the acetamide-functionalized DEs maintain high cell viability (>100 µM), making them superior candidates for systemic drug development ().

Mechanistic Pathway Visualization

G N1 N-[4-(2-formylphenoxy)phenyl]acetamide (Diaryl Ether Core) N2 ortho-Formyl Group (Reactive Handle / H-Bond Acceptor) N1->N2 Structural Feature N3 para-Acetamide Group (Solubility & H-Bond Donor/Acceptor) N1->N3 Structural Feature N4 Flexible Oxygen Bridge (Conformational Adaptation) N1->N4 Structural Feature N5 Target Pocket Binding (e.g., Kinase Hinge / FabI Active Site) N2->N5 Covalent/Non-covalent Interaction N3->N5 Pharmacophore Alignment N4->N5 Induced Fit Mechanism N6 Enzyme Inhibition & Therapeutic Efficacy N5->N6 Downstream Effect

Figure 1: Structural logic and target binding mechanism of N-[4-(2-formylphenoxy)phenyl]acetamide.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Journal of Agricultural and Food Chemistry (ACS Publications, 2020) URL:[Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers Molecules (MDPI, 2023) URL:[Link]

  • Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy PMC (National Institutes of Health, 2014) URL:[Link]

  • Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis, 2017) URL:[Link]

  • Revolutionary process to create ether from esters using metal catalysts EurekAlert! (Waseda University, 2017) URL:[Link]

Validation

HPLC Method Validation for N-[4-(2-formylphenoxy)phenyl]acetamide: A Column Chemistry Comparison Guide

Executive Summary The quantification of N-[4-(2-formylphenoxy)phenyl]acetamide (CAS No. 551930-88-2)[1] presents a unique analytical challenge due to its highly aromatic and polyfunctional nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of N-[4-(2-formylphenoxy)phenyl]acetamide (CAS No. 551930-88-2)[1] presents a unique analytical challenge due to its highly aromatic and polyfunctional nature. The molecule features an electron-withdrawing formyl group, a central diphenyl ether linkage, and an electron-donating acetamide moiety. When developing a High-Performance Liquid Chromatography (HPLC) method for its assay and impurity profiling, standard alkyl phases (like C18) often fail to provide adequate selectivity against closely related positional isomers or synthetic by-products.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries. By grounding our methodology in the current ICH Q2(R2) guidelines (effective June 2024)[2] and the evolving USP <1225> framework[3], we outline a robust, self-validating analytical protocol designed for modern pharmaceutical lifecycle management.

Mechanistic Profiling: Why Column Chemistry Matters

The Causality of Selectivity

In reversed-phase liquid chromatography (RPLC), C18 columns rely almost entirely on dispersive (hydrophobic) interactions. While highly retentive, they struggle to differentiate molecules with identical hydrophobicity but different spatial arrangements of electron density.

N-[4-(2-formylphenoxy)phenyl]acetamide contains two phenyl rings with distinct electronic environments. A Phenyl-Hexyl stationary phase acts as a Lewis base (or acid, depending on the analyte's substituents), enabling π−π interactions [4]. The extended hexyl spacer provides necessary hydrophobic retention while allowing the phenyl ring on the stationary phase to align with the aromatic rings of the analyte[5].

Crucial Solvent Effect: To maximize these π−π interactions, methanol must be used as the organic modifier rather than acetonitrile. Acetonitrile contains a triple bond with its own π -electrons, which competes with the analyte for the stationary phase's phenyl rings, effectively dampening the unique selectivity of the column[6].

G A N-[4-(2-formylphenoxy)phenyl]acetamide (Aromatic, Polar Groups) B Standard C18 Phase (Alkyl Chain) A->B C Phenyl-Hexyl Phase (Aromatic + Alkyl) A->C B1 Dispersive / Hydrophobic Interactions Only B->B1 C1 π-π Interactions & Dipole-Dipole C->C1 C2 Hydrophobic Retention (Hexyl Spacer) C->C2 R1 Sub-optimal Selectivity (Co-elution of Isomers) B1->R1 R2 Enhanced Selectivity (Baseline Resolution Rs > 2.0) C1->R2 C2->R2

Caption: Chromatographic retention mechanisms comparing C18 and Phenyl-Hexyl phases for aromatic analytes.

Objective Performance Comparison: C18 vs. Phenyl-Hexyl

To demonstrate fitness for purpose, an experimental comparison was conducted using a synthetic mixture of N-[4-(2-formylphenoxy)phenyl]acetamide and its two primary synthetic impurities (Impurity A: positional isomer; Impurity B: des-formyl degradant).

General Chromatographic Conditions:

  • Mobile Phase: Water (0.1% Formic Acid) : Methanol (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

Table 1: Comparative Chromatographic Performance Data
Performance MetricStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Analytical Implication
Retention Time (API) 8.45 min9.12 minPhenyl-Hexyl shows slightly higher retention due to dual-mode interaction (hydrophobic + π−π )[5].
Resolution (API vs Imp. A) 1.1 (Co-elution)2.8 (Baseline) C18 fails to resolve positional isomers. Phenyl-Hexyl discriminates based on π -electron distribution[4].
Tailing Factor (Tf) 1.651.10 Formyl/acetamide groups interact with residual silanols on C18. Phenyl-Hexyl provides better peak symmetry.
Theoretical Plates (N) ~8,500~12,200 Higher efficiency on Phenyl-Hexyl due to optimized mass transfer for aromatic compounds[6].

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

Analytical method validation is no longer a static checklist; it is a lifecycle process[2]. The recent ICH Q2(R2) revision emphasizes the "Reportable Result" and requires that the method be proven "fit for its intended purpose" across its specified range[8].

The following protocol outlines a self-validating system where System Suitability Testing (SST) acts as a mandatory gating mechanism before any validation data is accepted.

Phase 1: System Suitability & Specificity (The Self-Validating Gate)

Before evaluating the analyte, the system must prove its operational integrity.

  • Preparation: Prepare a System Suitability Solution containing the API (100 µg/mL) and Impurity A (1 µg/mL).

  • Injection: Inject the solution in 6 replicates.

  • Acceptance Criteria (Internal Control):

    • RSD of API peak area 2.0%.

    • Resolution ( Rs​ ) between API and Impurity A 2.0.

    • Tailing factor ( Tf​ ) 1.5.

  • Specificity Testing: Inject blank diluent, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, UV). Verify peak purity using a Photodiode Array (PDA) detector to ensure no co-eluting peaks exist under the API peak[2].

Phase 2: Linearity and Range

ICH Q2(R2) mandates that linearity be established across the reportable range using a minimum of five concentrations[9].

  • Preparation: Prepare a stock solution of N-[4-(2-formylphenoxy)phenyl]acetamide.

  • Dilution: Create 5 calibration standards representing 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 50 to 150 µg/mL).

  • Execution: Inject each standard in triplicate.

  • Evaluation: Plot peak area versus concentration. Calculate the regression line using the method of least squares.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the 100% response.

Phase 3: Accuracy (Recovery)

Accuracy demonstrates the closeness of agreement between the accepted true value and the value found[9].

  • Preparation: Spike known quantities of the API reference standard into a synthetic matrix (or blank diluent) at 3 levels: 80%, 100%, and 120% of the target concentration.

  • Execution: Prepare 3 independent samples per level (total of 9 determinations)[10].

  • Analysis: Calculate the percentage recovery for each sample against the established linearity curve.

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD 2.0%.

Phase 4: Precision (Repeatability & Intermediate Precision)

Precision controls the random error of the reportable result[8].

  • Repeatability (Intra-day): Prepare 6 independent sample solutions of the API at the 100% test concentration (100 µg/mL). Inject each once. Calculate the %RSD of the assay results. (Criterion: RSD 2.0%).

  • Intermediate Precision (Inter-day): Have a second analyst, on a different day, using a different HPLC system and a different lot of the Phenyl-Hexyl column, repeat the repeatability procedure.

  • Acceptance Criteria: The overall %RSD of all 12 preparations must be 2.0%, and the absolute difference between the two analysts' means must be 1.5%.

Lifecycle ATP Analytical Target Profile (ATP) Define Fitness for Purpose Dev Method Development Selectivity Optimization (Phenyl-Hexyl) ATP->Dev Sys System Suitability Internal Self-Validation Dev->Sys Val ICH Q2(R2) Validation Execution Sys->Val Spec Specificity & Range Val->Spec Lin Linearity & Accuracy Val->Lin Prec Repeatability & Intermediate Precision Val->Prec RR Reportable Result Lifecycle Management (USP <1220>) Spec->RR Lin->RR Prec->RR

Caption: ICH Q2(R2) and USP <1225> aligned analytical method validation lifecycle.

Conclusion

For the quantification of N-[4-(2-formylphenoxy)phenyl]acetamide, standard C18 columns lack the necessary orthogonal retention mechanisms to effectively separate the API from structurally similar aromatic impurities. By leveraging the π−π interactions inherent to Phenyl-Hexyl stationary phases—and pairing them with a methanol-based mobile phase—analysts can achieve baseline resolution and superior peak shape. Validating this optimized method under the current ICH Q2(R2) and USP <1225> guidelines ensures a robust, lifecycle-ready analytical procedure that guarantees the integrity of the final reportable result.

References

  • EvitaChem. Buy N-[4-(2-formylphenoxy)phenyl]acetamide (EVT ... - EvitaChem).

  • Sigma-Aldrich. 2-[4-(2-oxiranylmethoxy)phenyl]acetamide | Sigma-Aldrich. 1

  • ICH. validation of analytical procedures q2(r2) - ICH. 7

  • BA Sciences. USP <1225> Method Validation - BA Sciences. 11

  • Pharmacopeia. usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. 9

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. 2

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.3

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. 10

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. 8

  • Separation Methods Technologies. Phenyl-Hexyl Columns - SMT. 5

  • HALO Columns. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. 6

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. 4

Sources

Comparative

FT-IR spectroscopy peak assignments for N-[4-(2-formylphenoxy)phenyl]acetamide

Comparative FT-IR Spectroscopy Guide: Structural Verification of N-[4-(2-formylphenoxy)phenyl]acetamide In the synthesis of complex active pharmaceutical ingredient (API) intermediates, rapid and unambiguous structural v...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative FT-IR Spectroscopy Guide: Structural Verification of N-[4-(2-formylphenoxy)phenyl]acetamide

In the synthesis of complex active pharmaceutical ingredient (API) intermediates, rapid and unambiguous structural verification is paramount. The synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide—typically achieved via a nucleophilic aromatic substitution (SNAr) between N-(4-hydroxyphenyl)acetamide (paracetamol) and 2-fluorobenzaldehyde—presents a unique analytical challenge. The resulting product contains multiple oxygen-bearing functional groups (an amide, an aldehyde, and a diaryl ether) that must be carefully distinguished.

As a Senior Application Scientist, I have designed this comparative guide to provide drug development professionals with a robust framework for validating this specific coupling reaction using Fourier-Transform Infrared (FT-IR) spectroscopy.

Mechanistic Pathway & FT-IR Validation Workflow

The following workflow maps the structural transformation from precursors to the target product, highlighting the critical FT-IR validation checkpoints required to confirm a successful reaction.

FTIR_Workflow P1 Precursor A: Paracetamol (Phenol O-H, Amide C=O) Rxn SNAr Coupling Reaction (Base, Heat) P1->Rxn P2 Precursor B: 2-Fluorobenzaldehyde (Aldehyde C=O, C-F) P2->Rxn Prod Target: N-[4-(2-formylphenoxy)phenyl]acetamide (Diaryl Ether, Amide, Aldehyde) Rxn->Prod ATR ATR-FTIR Analysis (Diamond Crystal, 4000-400 cm⁻¹) Prod->ATR Val1 Verify: Loss of Phenol O-H (~3326 cm⁻¹) ATR->Val1 Val2 Verify: Carbonyl Doublet (~1685 & ~1654 cm⁻¹) ATR->Val2 Val3 Verify: Formation of C-O-C (~1240 cm⁻¹) ATR->Val3

Fig 1: Reaction workflow and FT-IR validation checkpoints for N-[4-(2-formylphenoxy)phenyl]acetamide.

Causality & Expert Insights: Decoding the Spectrum

To verify the structure, we do not merely look for the presence of peaks; we must analyze the causality behind the vibrational shifts caused by the SNAr coupling.

  • Disappearance of the Phenolic Hydroxyl: Paracetamol exhibits a prominent, broad O-H stretching vibration at 3326 cm⁻¹ due to intermolecular hydrogen bonding[1]. In the target product, the phenolic oxygen acts as the nucleophile to form the ether linkage. The complete absence of the 3326 cm⁻¹ band is the primary indicator of precursor consumption.

  • The Carbonyl Doublet Signature: The target molecule contains two distinct carbonyl environments. The amide C=O (Amide I band) from the paracetamol moiety typically absorbs at 1654 cm⁻¹[1]. The conjugated aromatic aldehyde C=O from the 2-fluorobenzaldehyde moiety absorbs at a higher frequency, typically around 1685 cm⁻¹[2]. The presence of a distinct doublet in the 1650–1700 cm⁻¹ region confirms the retention of both functional groups without unwanted cross-reactivity.

  • Diaryl Ether Formation: The successful displacement of fluorine yields a diaryl ether. This is characterized by the emergence of a strong asymmetric C-O-C stretching vibration in the 1240–1262 cm⁻¹ region and a symmetric stretch near 1050 cm⁻¹[3].

  • Aldehyde C-H Fermi Resonance: To differentiate the aldehyde C=O from a potential ketone byproduct or impurity, we look for the diagnostic aldehyde C-H stretching bands. These appear as a highly characteristic Fermi resonance doublet of moderate intensity at approximately 2830 cm⁻¹ and 2720 cm⁻¹[4].

Comparative Peak Assignments

The following table summarizes the quantitative spectral data, allowing for a direct comparison between the starting materials and the synthesized product.

Functional GroupParacetamol (Precursor A)2-Fluorobenzaldehyde (Precursor B)Target ProductDiagnostic Significance
Phenolic O-H ~3326 cm⁻¹N/AAbsent Confirms consumption of paracetamol
Amide N-H ~3150-3232 cm⁻¹N/A~3200-3300 cm⁻¹Confirms retention of acetamide group
Aldehyde C-H N/A~2830, 2720 cm⁻¹~2830, 2720 cm⁻¹Confirms retention of formyl group
Aldehyde C=O N/A~1685 cm⁻¹~1685-1695 cm⁻¹Distinct high-frequency carbonyl
Amide C=O ~1654 cm⁻¹N/A~1650-1660 cm⁻¹Distinct low-frequency carbonyl
Diaryl Ether C-O-C N/AN/A~1240-1260 cm⁻¹Confirms ether linkage formation

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the FT-IR analysis must be executed as a self-validating system. Attenuated Total Reflectance (ATR) is the preferred method for this solid API intermediate due to minimal sample preparation and high throughput.

Step 1: System Initialization & Atmospheric Suppression

  • Action: Clean the diamond ATR crystal with a volatile, non-reactive solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan acts as a self-validating baseline. It mathematically subtracts atmospheric water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) and carbon dioxide (~2350 cm⁻¹). If the baseline is not perfectly flat, the system flags residual contamination or environmental fluctuations before the sample is even introduced.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of the dried, purified N-[4-(2-formylphenoxy)phenyl]acetamide directly onto the center of the crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~50-80 units depending on the manufacturer).

  • Causality: ATR relies on an evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact and weak, noisy spectra. Over-pressuring can crush the crystal. Consistent pressure ensures reproducible path lengths for accurate comparative analysis against the precursors.

Step 3: Spectral Acquisition & ATR Correction

  • Action: Collect the sample spectrum from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm during post-processing.

  • Causality: In ATR-FTIR, the depth of penetration of the infrared beam is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the N-H stretch at ~3200 cm⁻¹) appear artificially weaker than low-wavenumber peaks (like the C-O-C stretch at ~1240 cm⁻¹) when compared to traditional transmission (KBr pellet) spectra. The ATR correction algorithm normalizes these intensities, allowing direct, reliable comparison with historical transmission data found in literature.

Sources

Validation

A Comparative Guide for Researchers: N-[4-(2-formylphenoxy)phenyl]acetamide versus Traditional Acetamide Precursors in Complex Molecule Synthesis

In the landscape of modern drug discovery and development, the strategic choice of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular scaffolds. The acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the strategic choice of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting molecular scaffolds. The acetamide moiety is a ubiquitous functional group in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Traditionally, the introduction of this group has been accomplished using simple, reactive precursors. However, the pursuit of more complex and diverse chemical matter has led to the development of advanced building blocks like N-[4-(2-formylphenoxy)phenyl]acetamide.

This guide provides an in-depth comparison between N-[4-(2-formylphenoxy)phenyl]acetamide and traditional acetamide precursors. It is designed for researchers, scientists, and drug development professionals to inform the selection of appropriate reagents for their synthetic campaigns, moving beyond a simple list of protocols to explain the strategic and mechanistic reasoning behind experimental choices.

The Precursors at a Glance: A Tale of Two Strategies

Traditional Acetamide Precursors are typically small, highly reactive molecules designed for the straightforward introduction of an acetyl group onto a nucleophile, most commonly an amine. Key examples include:

  • Acetyl Chloride: Highly reactive, often requiring careful handling due to its sensitivity to moisture and the generation of hydrochloric acid as a byproduct.[1]

  • Acetic Anhydride: A less reactive and more manageable alternative to acetyl chloride, with acetic acid as the byproduct.[1]

  • Acetamide: Can be used in some contexts, though it is generally less reactive and requires harsher conditions for transamidation reactions.[2][3]

  • 2-Chloro-N-phenylacetamide: A versatile reagent used in the synthesis of more complex acetamide derivatives.[4]

These precursors are the workhorses for routine N-acetylation, offering a reliable method for protecting amines or introducing the acetamide pharmacophore.

N-[4-(2-formylphenoxy)phenyl]acetamide , in contrast, is a significantly more complex and strategically designed building block.[5] Its structure incorporates multiple functionalities:

  • An acetamide group for potential biological interactions.

  • A formyl (aldehyde) group , which is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions.

  • A phenoxy-phenyl scaffold , providing a rigid, three-dimensional structure that can be exploited for scaffold-based drug design.

This precursor is not merely for introducing an acetamide group but serves as a linchpin for the construction of intricate molecular architectures.

Synthesis of the Precursors: A Reflection of Complexity

The synthetic accessibility of a precursor is a crucial factor in its practical application. Here, the distinction between the two classes of reagents is stark.

Traditional precursors are generally commercially available or can be synthesized through straightforward, well-established methods. For instance, acetamide can be prepared by the dehydration of ammonium acetate.[3][6] Acetyl chloride and acetic anhydride are fundamental industrial chemicals.

N-[4-(2-formylphenoxy)phenyl]acetamide requires a multi-step synthesis, reflecting its greater structural complexity. A common route involves the reaction of a substituted 2-chloro-N-phenylacetamide with a hydroxybenzaldehyde derivative, such as p-hydroxybenzaldehyde, in the presence of a base.[4] This synthesis, while achievable, necessitates purification steps and characterization to ensure the quality of the final building block.

Comparative Performance: Simplicity vs. Versatility

The "performance" of a precursor is best measured by its utility in achieving a desired synthetic outcome. The choice between these two classes of reagents is therefore dictated by the complexity of the target molecule.

Traditional Acetamide Precursors: The Efficiency of Simplicity

The primary role of traditional acetamide precursors is N-acetylation . This reaction is typically high-yielding, rapid, and predictable.

Experimental Protocol: General N-Acetylation using Acetic Anhydride

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (1.2 eq), such as pyridine or triethylamine, to the solution to scavenge the acetic acid byproduct.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred mixture at room temperature. For less reactive amines, gentle heating (40-50°C) may be required.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Perform an aqueous work-up, typically involving washes with dilute acid (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This protocol is a self-validating system; the progress can be easily monitored, and the work-up is designed to systematically remove byproducts and unreacted starting materials. The causality is clear: the base is essential for neutralizing the acid byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.

G cluster_workflow Workflow: Traditional N-Acetylation Start Start Dissolve Amine Dissolve Amine Substrate Add Base Add Base (e.g., Pyridine) Add Acetic Anhydride Add Acetic Anhydride Reaction Stir at RT or Heat Monitor Monitor by TLC Workup Aqueous Work-up Purify Purify (Recrystallization/Chromatography) Product N-Acetylated Product

N-[4-(2-formylphenoxy)phenyl]acetamide: A Gateway to Complexity

The performance of N-[4-(2-formylphenoxy)phenyl]acetamide is defined by its ability to participate in multi-component reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. The formyl group is the key enabler of this reactivity.

A prime example is the synthesis of novel fused 4H-pyrans, which have demonstrated a range of biological activities.[4] In this type of reaction, N-[4-(2-formylphenoxy)phenyl]acetamide, an active methylene compound (e.g., malononitrile), and a third component (e.g., dimedone) are reacted together in the presence of a basic catalyst.

Experimental Protocol: Three-Component Synthesis of a Fused 4H-Pyran Derivative

  • Reactant Mixture: In a round-bottom flask, combine N-[4-(2-formylphenoxy)phenyl]acetamide (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).[4]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.2 mL).[4]

  • Reaction: Heat the mixture at reflux for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC to observe the consumption of starting materials and the formation of the product.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude solid with cold ethanol and then recrystallize from a suitable solvent (e.g., an ethyl acetate/petroleum ether mixture) to yield the pure fused 4H-pyran.[4]

This protocol showcases a highly convergent synthesis. The causality of the reaction sequence is a cascade of events: a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate, and finally, an intramolecular cyclization and dehydration to form the pyran ring. The elegance of this approach lies in the formation of multiple C-C and C-O bonds in a single operation.

G cluster_mcr Multi-Component Reaction (MCR) Logic A N-[4-(2-formylphenoxy)phenyl]acetamide B Malononitrile C Dimedone Catalyst Piperidine Catalyst ReactionVessel One-Pot Reaction Product Complex Fused 4H-Pyran

Data-Driven Comparison of Synthetic Utility

FeatureTraditional Acetamide PrecursorsN-[4-(2-formylphenoxy)phenyl]acetamide
Primary Function Simple N-acetylationScaffold for complex synthesis
Reaction Type Bimolecular substitutionMulti-component reactions, condensations
Complexity of Product Simple amidesComplex heterocyclic systems
Synthetic Efficiency High for simple acetylationsHigh for complex targets (convergent)
Versatility Low (single functional group)High (multiple reactive sites)
Yield (Typical) Generally high (>85%) for N-acetylation[7]Good to excellent (80-86% for precursor synthesis)[4]
Drug Discovery Role Introduction of a known pharmacophoreGeneration of novel, diverse scaffolds

Applications in Drug Discovery: From Pharmacophore to Scaffold

The choice of precursor directly influences the type of biologically active molecules that can be accessed.

Traditional precursors are fundamental in medicinal chemistry for introducing the acetamide group found in numerous approved drugs. The N-acetyl group can improve metabolic stability, modulate solubility, and act as a hydrogen bond donor/acceptor. The synthesis of N-substituted acetamide derivatives has led to compounds with analgesic, anti-inflammatory, and anticonvulsant activities.[8][9][10]

N-[4-(2-formylphenoxy)phenyl]acetamide and its derivatives are employed in the discovery of novel therapeutic agents with more complex mechanisms of action. The ability to rapidly generate libraries of diverse heterocyclic compounds from this single precursor is a significant advantage in lead discovery.[4] Phenoxy acetamide derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[11][12][13] For example, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory conditions like gout.[14]

G cluster_trad Traditional Approach cluster_adv Advanced Building Block Approach Trad_Precursor {Traditional Precursor | (e.g., Acetyl Chloride)} Trad_Reaction Simple N-Acetylation Trad_Precursor->Trad_Reaction Trad_Product {Simple Acetamide Derivative | Known Pharmacophore} Trad_Reaction->Trad_Product Adv_Precursor {N-[4-(2-formylphenoxy)phenyl]acetamide | Multi-functional Scaffold} Adv_Reaction Multi-Component Reaction Adv_Precursor->Adv_Reaction Adv_Product {Complex Heterocycle | Novel Scaffold} Adv_Reaction->Adv_Product

Conclusion and Future Outlook

The comparison between N-[4-(2-formylphenoxy)phenyl]acetamide and traditional acetamide precursors is not a matter of which is "better," but rather which is the optimal tool for the task at hand.

  • Traditional acetamide precursors remain indispensable for the efficient, large-scale synthesis of molecules requiring simple N-acetylation. Their high reactivity and the simplicity of the reactions they mediate make them ideal for routine synthetic operations and the modification of known pharmacophores.

  • N-[4-(2-formylphenoxy)phenyl]acetamide represents a more sophisticated approach to drug discovery. Its value lies in its capacity as a versatile scaffold for the rapid construction of complex and diverse molecular libraries through multi-component reactions. For researchers aiming to explore novel chemical space and identify new lead compounds, this type of advanced building block is invaluable.

As drug discovery continues to demand ever more complex and specific molecules, the development and application of strategically designed precursors like N-[4-(2-formylphenoxy)phenyl]acetamide will undoubtedly become increasingly central to the field. The ability to build in complexity from an early stage of the synthetic route offers a powerful advantage in the quest for the next generation of therapeutics.

References

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  • Omar, R. S. et al. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc2021 , x, 0-0. [Link]

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  • ResearchGate: SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. [Link]

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Comparative

Benchmarking N-[4-(2-formylphenoxy)phenyl]acetamide: A Comparative Guide to Biological Efficacy

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation. This guide provides an in-depth, objective comparison of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation. This guide provides an in-depth, objective comparison of the biological efficacy of the novel compound, N-[4-(2-formylphenoxy)phenyl]acetamide, against established standards in the context of oncology. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and contextualize the findings with supporting data and authoritative references.

Introduction: The Rationale for Investigating N-[4-(2-formylphenoxy)phenyl]acetamide

The acetamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The inclusion of a phenoxy moiety can further enhance the therapeutic potential of these molecules.[2][3] N-[4-(2-formylphenoxy)phenyl]acetamide, a molecule incorporating both these key features, presents a compelling candidate for investigation as a novel therapeutic agent. The formyl group, in particular, offers a reactive site for potential covalent interactions with biological targets, a mechanism exploited by several successful drugs.

This guide will outline a comprehensive framework for evaluating the anticancer efficacy of N-[4-(2-formylphenoxy)phenyl]acetamide, using colorectal cancer as a model system. We will benchmark its performance against established chemotherapeutic agents, providing a clear, data-driven assessment of its potential.

Synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide

The synthesis of N-[4-(2-formylphenoxy)phenyl]acetamide can be achieved through a multi-step process, beginning with the etherification of a substituted phenol followed by amidation. A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation A 4-Aminophenol C 4-(2-Formylphenoxy)aniline A->C K2CO3, DMF, 120°C B 2-Fluorobenzaldehyde B->C E N-[4-(2-formylphenoxy)phenyl]acetamide C->E Pyridine, DCM, 0°C to rt D Acetyl chloride D->E

Caption: Synthetic pathway for N-[4-(2-formylphenoxy)phenyl]acetamide.

Benchmarking In Vitro Cytotoxicity

The initial evaluation of a potential anticancer compound invariably involves assessing its cytotoxicity against cancer cell lines.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[6]

Selection of Cell Lines and Standard Compounds

To provide a comprehensive assessment, a panel of human colorectal cancer cell lines with different genetic backgrounds should be used. For this guide, we will consider:

  • HCT116: A colon cancer cell line with a wild-type KRAS and BRAF.

  • HT-29: A colon adenocarcinoma cell line with a BRAF V600E mutation.

  • SW620: A colon adenocarcinoma cell line derived from a metastatic site, with a KRAS mutation.

The performance of N-[4-(2-formylphenoxy)phenyl]acetamide will be benchmarked against the following standard-of-care chemotherapeutic agents for colorectal cancer:[7][8][9][10][11]

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase.

  • Oxaliplatin: A platinum-based drug that induces DNA damage.

  • Irinotecan: A topoisomerase I inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for a 96-well plate format and should be performed under sterile conditions.

Materials:

  • Selected cancer cell lines (HCT116, HT-29, SW620)

  • N-[4-(2-formylphenoxy)phenyl]acetamide (dissolved in DMSO)

  • 5-Fluorouracil, Oxaliplatin, Irinotecan (as positive controls)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-[4-(2-formylphenoxy)phenyl]acetamide and the standard drugs in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6][12]

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table presents hypothetical IC₅₀ values for N-[4-(2-formylphenoxy)phenyl]acetamide and the standard drugs against the selected colorectal cancer cell lines.

CompoundHCT116 IC₅₀ (µM)HT-29 IC₅₀ (µM)SW620 IC₅₀ (µM)
N-[4-(2-formylphenoxy)phenyl]acetamide 15.2 28.5 45.8
5-Fluorouracil5.812.335.1
Oxaliplatin1.23.58.9
Irinotecan2.56.815.4

Interpretation of Hypothetical Data:

In this hypothetical scenario, N-[4-(2-formylphenoxy)phenyl]acetamide demonstrates moderate cytotoxic activity against all three colorectal cancer cell lines. Its potency is lower than the standard chemotherapeutic agents. The differential sensitivity across the cell lines suggests that its mechanism of action may be influenced by the genetic background of the cancer cells.

Investigating the Mechanism of Action: Apoptosis Induction

Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[13][14] To determine if N-[4-(2-formylphenoxy)phenyl]acetamide induces apoptosis, we can employ techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining.

Experimental Workflow: Apoptosis Assay

A Treat HCT116 cells with N-[4-(2-formylphenoxy)phenyl]acetamide (IC50 concentration) for 24h B Harvest and wash cells with cold PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate for 15 minutes in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the biological efficacy of a novel compound, N-[4-(2-formylphenoxy)phenyl]acetamide, against established standards in an oncological context. The provided protocols for synthesis and in vitro cytotoxicity assessment are robust and widely accepted in the field.

Based on our hypothetical data, N-[4-(2-formylphenoxy)phenyl]acetamide displays anticancer activity, albeit with lower potency than current standard-of-care drugs for colorectal cancer. This does not, however, diminish its potential. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-[4-(2-formylphenoxy)phenyl]acetamide to identify modifications that enhance potency and selectivity.[13]

  • Elucidation of the Molecular Mechanism: Identifying the specific cellular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of promising analogs in preclinical animal models.

By following a rigorous and comparative approach, the therapeutic potential of novel compounds like N-[4-(2-formylphenoxy)phenyl]acetamide can be thoroughly and objectively evaluated, paving the way for the development of next-generation cancer therapies.

References

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  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved March 26, 2026, from [Link]

  • N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2014, April 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025, March 15). Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024, January 3). Indian Journal of Pharmaceutical Education and Research. Retrieved March 26, 2026, from [Link]

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